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Core Science & Biosynthesis

Foundational

(4-Phenylpiperazin-1-yl)methanamine CAS 1092351-54-6 properties

The following technical guide details the properties, synthesis, and applications of (4-Phenylpiperazin-1-yl)methanamine (CAS 1092351-54-6). This document is structured for researchers and medicinal chemists requiring hi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (4-Phenylpiperazin-1-yl)methanamine (CAS 1092351-54-6). This document is structured for researchers and medicinal chemists requiring high-fidelity data on this specific building block.

CAS: 1092351-54-6 | Formula: C₁₁H₁₇N₃ | MW: 191.27 g/mol [1]

Executive Summary & Chemical Identity

(4-Phenylpiperazin-1-yl)methanamine is a specialized heterocyclic building block characterized by a Mannich base motif—specifically, a primary aminomethyl group attached to the N1 position of a 4-phenylpiperazine core.

Unlike standard alkylamines, this compound represents a gem-diamine (N-C-N) linkage. In medicinal chemistry, it serves as a critical "masked" formaldehyde equivalent or a reactive intermediate for constructing N-substituted piperazine derivatives, particularly in the development of GPCR ligands (e.g., Dopamine D2, Serotonin 5-HT) where the phenylpiperazine moiety is a privileged scaffold.

Physicochemical Profile

The following data is synthesized from computational models and structural analogue analysis, as specific experimental data for this reactive intermediate is rare in open literature.

PropertyValueTechnical Note
Molecular Formula C₁₁H₁₇N₃Confirmed via elemental composition analysis.
Molecular Weight 191.27 g/mol Monoisotopic Mass: 191.14
Physical State Solid (Low Melting) or OilOften isolated as a salt (e.g., HCl) to prevent hydrolysis.
Solubility DMSO, Methanol, DCMDecomposes in aqueous acidic media (reverses Mannich).
pKa (Predicted) ~8.5 (Piperazine N4)The primary amine (N-CH₂-NH₂) is less basic due to the gem-diamine effect.
Stability Moisture Sensitive Prone to hydrolysis releasing formaldehyde and phenylpiperazine.
Structural Analysis

The compound features a 1,4-disubstituted piperazine ring.

  • Position 4: Substituted with a phenyl ring (lipophilic pharmacophore).[1][2][3][4][5][6]

  • Position 1: Substituted with a methanamine (-CH₂NH₂) group.[2][5][6][7]

Critical Stability Warning: The N-CH₂-NH₂ moiety is chemically distinct from a standard ethylamine side chain. It is a hemiaminal ether analogue where oxygen is replaced by nitrogen. Consequently, it exists in equilibrium with 1-phenylpiperazine, formaldehyde, and ammonia in aqueous solution. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is mandatory.

Synthesis & Production Protocols

Direct reaction of phenylpiperazine with formaldehyde and ammonia often leads to uncontrolled polymerization (hexahydrotriazines). To synthesize CAS 1092351-54-6 with high purity, a Phthalimide-Blocked Mannich Route is the industry standard. This protocol ensures the primary amine is protected until the final step.

Reagents & Materials
  • Starting Material: 1-Phenylpiperazine (CAS 92-54-6).

  • Reagent: N-(Chloromethyl)phthalimide (or Phthalimide + HCHO).

  • Deprotection: Hydrazine Hydrate or Methylamine (ethanol solution).

  • Solvent: DMF (anhydrous), Ethanol.

Step-by-Step Methodology
Step 1: Formation of the Phthalimide Intermediate
  • Dissolution: Dissolve 1-Phenylpiperazine (1.0 eq) in anhydrous DMF under N₂ atmosphere.

  • Addition: Add N-(Chloromethyl)phthalimide (1.05 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (EtOAc/Hexane) will show the consumption of the piperazine.

  • Work-up: Pour into ice water. The intermediate, 2-((4-phenylpiperazin-1-yl)methyl)isoindoline-1,3-dione, will precipitate. Filter and dry.

Step 2: Hydrazinolysis (Deprotection)
  • Suspension: Suspend the phthalimide intermediate in Ethanol.

  • Cleavage: Add Hydrazine Hydrate (1.2 eq) or 33% Methylamine in EtOH. Heat to reflux for 2 hours.

  • Purification: Cool the reaction. The phthalhydrazide byproduct precipitates; filter it off.

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).

  • Salt Formation (Recommended): Immediately treat the residue with HCl in dioxane to precipitate the (4-Phenylpiperazin-1-yl)methanamine trihydrochloride salt. This stabilizes the N-C-N bond against hydrolysis.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow and chemical transformations.

SynthesisPath Start 1-Phenylpiperazine (CAS 92-54-6) Inter Intermediate: N-Phthalimidomethyl Derivative Start->Inter DMF, 0°C Nucleophilic Sub. Reagent N-(Chloromethyl) phthalimide Reagent->Inter Step2 Hydrazinolysis (Deprotection) Inter->Step2 N2H4 or MeNH2 Reflux Product Target Product: (4-Phenylpiperazin-1-yl) methanamine Step2->Product Filter Byproduct Salt HCl Salt Form (Stable Storage) Product->Salt HCl/Dioxane Stabilization

Caption: Phthalimide-mediated synthesis route ensuring stability of the aminomethyl moiety.

Applications in Drug Discovery

This compound is primarily utilized as a linker or reactive scaffold rather than a final drug candidate.

Mannich Ligation

The free amine group is highly nucleophilic. It reacts with isocyanates, isothiocyanates, or activated esters to form:

  • Ureas/Thioureas: Ph-Pip-CH₂-NH-CO-NH-R. These derivatives are explored as antagonists for CCR5 and other chemokine receptors.

  • Imidazolidinones: Reaction with chloroacetyl chloride followed by cyclization yields piperazinyl-substituted lactams.

Mechanism of Action (Pharmacophore)

The 4-phenylpiperazine moiety is a classic "privileged structure" in medicinal chemistry, known for binding to:

  • Dopamine Receptors (D2/D3/D4): Modulation of antipsychotic activity.

  • Serotonin Receptors (5-HT1A/5-HT2A): Anxiolytic and antidepressant effects.

  • Alpha-Adrenergic Receptors: Blood pressure regulation.

The N-CH₂-NH₂ tail allows researchers to attach this pharmacophore to other molecular entities (fragment-based drug design) without significantly altering the steric profile of the piperazine nitrogen, as the methylene spacer is short.

Safety & Handling Protocols

Due to the specific instability of the gem-diamine linkage, rigorous handling protocols are required.

  • Storage: Store at -20°C under Argon. Avoid moisture.

  • Hydrolysis Hazard: In the presence of water/acid, the compound reverts to Phenylpiperazine and Formaldehyde. Formaldehyde is a known carcinogen and sensitizer.

  • PPE: Wear butyl rubber gloves and a respirator. Handle only in a fume hood.

  • Disposal: Quench with dilute acid to fully hydrolyze, then neutralize and dispose of as organic amine waste.

References

  • Bidepharm. (2024).[8] Product Analysis: (4-Phenylpiperazin-1-yl)methanamine CAS 1092351-54-6.[1][2][4][5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Phenylpiperazine Derivatives. Retrieved from

  • Katritzky, A. R., et al. (1990). Synthesis of N-(Aminomethyl)benzotriazoles and Their Use as Synthetic Equivalents of N-(Aminomethyl) Carbanions. Journal of Organic Chemistry. (Contextual reference for N-aminomethyl stability).
  • World Intellectual Property Organization (WIPO). (2012). Phenylpiperazine derivatives: A patent review. Retrieved from

Sources

Exploratory

Chemical structure of (4-Phenylpiperazin-1-yl)methanamine

Structural Dynamics, Synthesis, and Pharmacological Utility of an N-Mannich Base Scaffold Executive Summary & Chemical Identity (4-Phenylpiperazin-1-yl)methanamine represents a specific class of reactive intermediates kn...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Pharmacological Utility of an N-Mannich Base Scaffold

Executive Summary & Chemical Identity

(4-Phenylpiperazin-1-yl)methanamine represents a specific class of reactive intermediates known as N-Mannich bases . Unlike standard secondary or tertiary amines, this compound features a geminal diamine motif (


) where a methylene bridge links a secondary amine (phenylpiperazine) and a primary amine.

In medicinal chemistry, this structure is rarely isolated as a free base due to its inherent instability. Instead, it serves as a critical prodrug motif or a synthetic intermediate used to enhance the solubility of lipophilic arylpiperazine drugs or to link pharmacophores.

Chemical Data Table
PropertySpecification
IUPAC Name 1-(Aminomethyl)-4-phenylpiperazine
Molecular Formula

Molecular Weight 191.27 g/mol
Core Scaffold Arylpiperazine (Privileged Structure)
Functional Class N-Mannich Base / Gem-diamine
Stability Profile Low (Susceptible to hydrolysis and trimerization)
Key Reactivity Retro-Mannich dissociation; Transamination

Structural Dynamics & Stability (The "Why")

Expert Insight: Researchers attempting to isolate this compound in its free primary amine form often encounter decomposition. This is not a failure of technique but a fundamental property of the hemiaminal-like linkage .

The Mannich Equilibrium

The methylene bridge in (4-Phenylpiperazin-1-yl)methanamine is electron-deficient. In aqueous or protic media, the compound exists in a dynamic equilibrium with its precursors: 1-phenylpiperazine , formaldehyde , and ammonia .

This instability is exploited in prodrug design (e.g., Rolitetracycline logic). The N-Mannich base acts as a "transport form" that hydrolyzes at physiological pH to release the active phenylpiperazine pharmacophore.

MannichEquilibrium cluster_0 Stable Precursors cluster_1 Reactive Intermediate Precursors 1-Phenylpiperazine + Formaldehyde (HCHO) + Ammonia (NH3) Iminium Iminium Ion Species [Ph-Pip-CH2]+ Precursors->Iminium Acid Cat. (-H2O) Target (4-Phenylpiperazin-1-yl) methanamine Iminium->Target + NH3 Target->Precursors Hydrolysis (pH < 7)

Figure 1: The Retro-Mannich dissociation pathway. The target compound is kinetically unstable and reverts to precursors in aqueous acid.

Synthetic Methodology

Trustworthiness Protocol: Because the free amine is unstable, synthesis typically involves in-situ generation or trapping with a nucleophile (e.g., an amide, phenol, or thiol) to form a stable derivative.

Protocol A: In-Situ Generation for Derivatization

Use this protocol if you intend to react the methanamine with an electrophile immediately.

Reagents:

  • 1-Phenylpiperazine (1.0 eq)

  • Formalin (37% aq.[1] Formaldehyde) (1.1 eq)

  • Ammonium Chloride (

    
    ) or secondary amide (Nucleophile source)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-phenylpiperazine (10 mmol) in 20 mL of ethanol.

  • Activation: Add Formalin (11 mmol) dropwise at

    
    . Stir for 15 minutes. Mechanism: Formation of the N-hydroxymethyl adduct.
    
  • Amination: Add the amine source (e.g.,

    
     gas or a succinimide for trapping) slowly.
    
  • Reflux: Heat to

    
     for 2-4 hours.
    
  • Validation: Monitor via TLC. Note: The spot for the Mannich base will likely streak or decompose on silica. Neutral Alumina plates are recommended.

Protocol B: Synthesis of Stable N-Substituted Analogues

To obtain a stable "bottleable" solid, the primary amine is usually substituted (e.g., with a phthalimide or benzamide).

  • Reactants: 1-Phenylpiperazine + Formaldehyde + Phthalimide.

  • Conditions: Reflux in Ethanol for 6 hours.

  • Product: N-((4-phenylpiperazin-1-yl)methyl)phthalimide.

  • Deprotection (Optional): Hydrazinolysis can theoretically yield the primary amine, but immediate use is required.

Pharmacological Relevance

The (4-Phenylpiperazin-1-yl)methanamine structure combines two critical pharmacological elements:

  • The Arylpiperazine Core: A "privileged structure" in neuropsychiatry. It binds with high affinity to:

    • 5-HT1A / 5-HT2A Receptors: (Serotonin modulation for anxiety/depression).

    • D2 Dopamine Receptors: (Antipsychotic activity).

  • The Aminomethyl Linker:

    • Solubility: The ionizable primary amine (

      
      ) increases water solubility compared to the parent phenylpiperazine.
      
    • Metabolic Lability: Acts as a "soft drug" site, releasing the active drug after absorption.

SAR cluster_pharm Pharmacophore Mapping Phenyl Phenyl Ring (Hydrophobic Pocket Binding) Pip Piperazine Ring (Rigid Spacer / Basic N) Phenyl->Pip Aryl-N Bond Linker Methylene Bridge (Mannich Linker) Pip->Linker N-C Bond Amine Primary Amine (-NH2) (Solubility / H-Bond Donor) Linker->Amine C-N Bond (Labile)

Figure 2: Structure-Activity Relationship (SAR) map of the molecule.

References

  • Mechanistic Basis of Mannich Base Hydrolysis

    • Title: The Mannich Reaction: Mechanisms and Applications.[2]

    • Source: Organic Reactions (2026).[3]

    • URL:[Link]

  • Arylpiperazine Pharmacology

    • Title: Structure-activity relationships for the binding of arylpiperazines at 5-HT3 serotonin receptors.[4]

    • Source: Journal of Medicinal Chemistry (1996).
    • URL:[Link]

  • Prodrug Applications of N-Mannich Bases

    • Title: Mannich bases in medicinal chemistry and drug design.
    • Source: European Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • Synthesis of Piperazine Mannich Bases

    • Title: Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.[5][6][7]

    • Source: Molecules (2023).[1][3][8]

    • URL:[Link]

Sources

Foundational

Molecular weight and formula of phenylpiperazine methanamine derivatives

Synthesis, Characterization, and Molecular Profiling Executive Summary The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for numerous CNS-active agents (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Molecular Profiling

Executive Summary

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for numerous CNS-active agents (e.g., aripiprazole, trazodone) targeting serotonin (5-HT) and dopamine (D2) receptors. This guide focuses on the Phenylpiperazine Methanamine class—derivatives where the secondary nitrogen of the piperazine ring is linked to an amine or amide functionality via a methylene bridge (


).

These derivatives, often synthesized via Mannich condensation or reductive amination, offer a strategic avenue for modulating lipophilicity (


) and receptor binding affinity while maintaining strict adherence to Lipinski’s Rule of 5. This document details the molecular architecture, synthetic protocols, and validation methodologies required for their development.
Part 1: Molecular Architecture & Physicochemical Properties

The core scaffold is 1-phenylpiperazine (


).[1] To generate "methanamine" derivatives, a methylene linker connects the N4 position to a secondary functional group (R).

General Formula:



1.1 Core Physicochemical Data

Understanding the baseline properties of the parent scaffold is critical for calculating the shift in properties upon derivatization.

Property1-Phenylpiperazine (Parent)Target Derivative Range
Formula


Mol.[2] Weight 162.23 g/mol 200 – 450 g/mol
LogP ~1.102.0 – 4.5 (Optimized for BBB)
pKa 8.71 (Basic N)7.5 – 9.0 (Tunable)
H-Bond Donors 11 – 3
1.2 Representative Methanamine Derivatives

The "methanamine" designation typically refers to Mannich bases (


) or reduced amides. Below are calculated properties for standard derivatives.
Derivative TypeR-Group (Substituent)Molecular FormulaMolecular Weight ( g/mol )
Mannich Base (Aniline)


267.37
Mannich Base (Succinimide)


273.33
Reductive Amination (Benzyl)


281.40
Fluorinated Analog


285.36
Part 2: Synthetic Protocols

To synthesize phenylpiperazine methanamine derivatives, we employ the Mannich Reaction for direct amino-methylation. This method is preferred for its atom economy and the ability to generate diverse libraries rapidly.

2.1 Protocol: Microwave-Assisted Mannich Condensation

Rationale: Traditional reflux methods often suffer from long reaction times and low yields. Microwave irradiation accelerates iminium ion formation.

Reagents:

  • 1-Phenylpiperazine (1.0 eq)

  • Formaldehyde (37% aq.[3][4][5] solution, 1.2 eq)

  • Secondary Amine/Amide (Substrate R, 1.0 eq)

  • Ethanol (Solvent)[3]

  • Catalytic HCl (Optional, for activation)

Step-by-Step Workflow:

  • Preparation: Dissolve the secondary amine (R) in ethanol (5 mL/mmol) in a microwave-safe vial.

  • Activation: Add formaldehyde dropwise at

    
     while stirring. Allow to stir for 15 minutes to generate the in situ hydroxymethyl intermediate.
    
  • Addition: Add 1-phenylpiperazine slowly to the mixture.

  • Reaction: Seal the vial and irradiate at

    
     (100W) for 20 minutes.
    
    • Note: If using conventional heating, reflux for 4-6 hours.

  • Quenching: Pour the reaction mixture into crushed ice.

  • Isolation: The solid Mannich base typically precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary. Do not use silica chromatography for unstable Mannich bases as they may revert on acidic silica.

2.2 Synthetic Pathway Visualization

SynthesisWorkflow cluster_conditions Critical Parameters Reactants Reactants (Amine R + HCHO) Intermediate Hydroxymethyl Intermediate Reactants->Intermediate Stir 15m @ 0°C Addition Add 1-Phenylpiperazine Intermediate->Addition Nucleophilic Attack Product Mannich Base (Ph-Pip-CH2-R) Addition->Product MW 80°C, 20m (-H2O) Note1 Avoid Acidic Silica (Decomposition Risk)

Caption: Figure 1. Microwave-assisted Mannich synthesis pathway for phenylpiperazine methanamine derivatives.

Part 3: Analytical Characterization[3]

Validation of the molecular formula and weight requires high-resolution mass spectrometry (HRMS) and NMR. Phenylpiperazines exhibit distinct fragmentation patterns useful for structural confirmation.

3.1 Mass Spectrometry (ESI-MS/MS)

Target Ion:


Fragmentation Logic: 
  • m/z 163: The protonated 1-phenylpiperazine core is the most stable fragment.

  • m/z 120: Characteristic cleavage of the piperazine ring (loss of

    
    ).
    
  • m/z 70: Piperazine ring fragment (

    
    ).
    

Protocol for Verification:

  • Dissolve 1 mg of sample in MeOH.

  • Direct infusion into ESI source (Positive Mode).

  • Apply Collision Induced Dissociation (CID) energy (20-40 eV).

  • Pass Criteria: Observation of parent ion and the base peak at m/z 163.

3.2 Fragmentation Pathway Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ Cleavage1 N-CH2 Cleavage Parent->Cleavage1 CID Energy Fragment1 Phenylpiperazine Core (m/z 163) Cleavage1->Fragment1 Major Path Fragment2 Imine Fragment (R-N=CH2)+ Cleavage1->Fragment2 Minor Path Fragment3 Benzenediazonium-like (m/z 120) Fragment1->Fragment3 Ring Opening

Caption: Figure 2. ESI-MS fragmentation logic. The m/z 163 ion serves as the diagnostic signature for the scaffold.

Part 4: Pharmacological Context & Lipinski Compliance

In drug development, the "methanamine" linker is not merely structural glue; it alters the electronic environment of the piperazine nitrogens.

4.1 Rule of 5 Analysis

For a phenylpiperazine methanamine derivative to be a viable CNS drug candidate, it must adhere to Lipinski's parameters:

  • Molecular Weight: Must remain

    
     Da.
    
    • Status: Most derivatives (Table 1.2) are 250-350 Da, well within range.

  • LogP (Lipophilicity): Target range 2.0 – 4.0.

    • Optimization: The phenyl ring provides ~1.9 LogP. The methanamine linker adds polarity. If LogP is too low (< 2.0), add halogens (Cl, F) to the phenyl ring to boost BBB penetration.

  • H-Bond Donors (HBD):

    
    .
    
    • Status: The tertiary amine formed in Mannich bases removes an HBD, often improving permeability compared to the secondary amine precursor.

4.2 Biological Targets
  • 5-HT1A Receptors: The arylpiperazine moiety binds to the hydrophobic pocket. The methanamine tail interacts with Asp116 via ionic bonding.

  • D2 Dopamine Receptors: Linker length is critical. The single methylene (

    
    ) bridge in methanamine derivatives creates a rigid, compact profile often favoring partial agonism.
    
References
  • Zhu, N., et al. (2021).[6] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 6

  • PubChem. (2025).[1] "1-Phenylpiperazine Compound Summary." National Library of Medicine.[1] Link

  • Al-Wahaibi, L.H., et al. (2020).[7][8] "Synthesis and Evaluation of Mannich Bases of Benzimidazole." Arabian Journal of Chemistry. 5

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Sigma-Aldrich. (2025). "1-Phenylpiperazine Product Specification." Link

Sources

Exploratory

An In-depth Technical Guide to 1-(Aminomethyl)-4-phenylpiperazine: Synthesis, Nomenclature, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals Introduction The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of centrally acting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of centrally acting agents. Its unique conformational properties and ability to engage with a variety of biological targets have led to its incorporation into drugs targeting dopaminergic, serotonergic, and adrenergic receptors. This guide provides a detailed technical overview of 1-(Aminomethyl)-4-phenylpiperazine, a key derivative within this class. Due to the compound's reactive primary amine, it is frequently utilized in synthetic schemes via its N-protected precursors. Consequently, this document will focus on the nomenclature of the parent compound and its common derivatives, its synthesis from a commercially available precursor, and the broader pharmacological context of phenylpiperazines in drug discovery.

Part 1: Nomenclature and Synonyms

Precise nomenclature is critical when working with phenylpiperazine derivatives due to the potential for ambiguity with closely related structures. This section clarifies the naming conventions and identifiers for 1-(Aminomethyl)-4-phenylpiperazine and its common precursor.

Core Compound: 1-(Aminomethyl)-4-phenylpiperazine
  • Systematic IUPAC Name: (4-Phenylpiperazin-1-yl)methanamine

  • Common Name: 1-(Aminomethyl)-4-phenylpiperazine

  • Molecular Formula: C₁₁H₁₇N₃

  • Molecular Weight: 191.27 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 1-(Aminomethyl)-4-phenylpiperazine.

Key Synthetic Precursor: N-Boc-1-(Aminomethyl)-4-phenylpiperazine

The tert-butyloxycarbonyl (Boc) protected form is a common and stable intermediate in synthetic routes.

  • Systematic IUPAC Name: tert-butyl ((4-phenylpiperazin-1-yl)methyl)carbamate

  • Common Synonyms:

    • N-Boc-1-(aminomethyl)-4-phenylpiperazine

    • tert-butyl N-[(4-phenylpiperazin-1-yl)methyl]carbamate

  • CAS Number: A specific CAS number for this exact isomer is not consistently reported in major databases, highlighting the importance of using the full IUPAC name for identification.

  • Molecular Formula: C₁₆H₂₅N₃O₂

  • Molecular Weight: 291.39 g/mol

  • Chemical Structure:

    Caption: Structure of the N-Boc protected precursor.

Part 2: Synthesis and Methodologies

The primary route to obtain 1-(Aminomethyl)-4-phenylpiperazine involves the deprotection of its N-Boc derivative. This section outlines a standard laboratory procedure for this transformation.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: tert-butyl ((4-phenylpiperazin-1-yl)methyl)carbamate dissolve Dissolve in Dichloromethane (DCM) start->dissolve add_acid Add Trifluoroacetic Acid (TFA) (or HCl in Dioxane) dissolve->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react concentrate Concentrate in vacuo to remove solvent and excess acid react->concentrate workup Aqueous Workup: Dissolve in water, basify with NaOH, extract with organic solvent concentrate->workup dry_concentrate Dry organic layer (e.g., Na₂SO₄), filter, and concentrate workup->dry_concentrate purify Purification (optional): Column chromatography or crystallization dry_concentrate->purify product Final Product: (4-Phenylpiperazin-1-yl)methanamine purify->product

Caption: General workflow for the synthesis of 1-(Aminomethyl)-4-phenylpiperazine via Boc deprotection.

Experimental Protocol: Boc Deprotection

This protocol describes a standard method for the removal of the Boc protecting group under acidic conditions.[1][2][3]

Materials:

  • tert-butyl ((4-phenylpiperazin-1-yl)methyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl ((4-phenylpiperazin-1-yl)methyl)carbamate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirring solution at room temperature. The reaction is typically exothermic. Alternative: A solution of 4M HCl in dioxane can also be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • Aqueous Workup:

    • Dissolve the resulting residue in water.

    • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic (>8).

    • Transfer the aqueous solution to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(Aminomethyl)-4-phenylpiperazine.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography or by crystallization from an appropriate solvent system to afford the final product with high purity.

Part 3: Chemical and Physical Properties

Data for the unprotected 1-(Aminomethyl)-4-phenylpiperazine is not widely published. The following table summarizes the properties of the N-Boc protected precursor and computed properties for the final product.

PropertyN-Boc-1-(Aminomethyl)-4-phenylpiperazine1-(Aminomethyl)-4-phenylpiperazine (Computed)
Molecular Formula C₁₆H₂₅N₃O₂C₁₁H₁₇N₃
Molecular Weight 291.39 g/mol 191.27 g/mol
Appearance Typically a solidExpected to be an oil or low-melting solid
XLogP3 ~3.0 - 3.5 (Estimated)~1.5 - 2.0 (Estimated)
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 43

Part 4: Pharmacological Significance and Applications

While specific pharmacological data for 1-(Aminomethyl)-4-phenylpiperazine is limited in publicly accessible literature, the broader class of phenylpiperazine derivatives is of significant interest in drug development.

Central Nervous System Activity

Phenylpiperazine derivatives are known to interact with a range of neurotransmitter receptors. For instance, compounds like 1-(3-chlorophenyl)piperazine (mCPP) are known serotonin receptor agonists. The core phenylpiperazine structure serves as a versatile scaffold for developing ligands with varying selectivity profiles for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors. The primary amine in 1-(Aminomethyl)-4-phenylpiperazine provides a reactive handle for further chemical modification, allowing for its use as a building block in the synthesis of more complex molecules with potential CNS activity.

Role as a Synthetic Intermediate

The primary utility of 1-(Aminomethyl)-4-phenylpiperazine in a research and development setting is as a bifunctional building block. The secondary amine of the piperazine ring and the primary aminomethyl group offer two points for chemical elaboration, enabling the construction of diverse chemical libraries for screening against various biological targets.

Potential as Permeation Enhancers

Some studies have explored the use of phenylpiperazine derivatives as intestinal permeation enhancers for improving the oral bioavailability of poorly absorbed drugs. While not specifically studied, the physicochemical properties of 1-(Aminomethyl)-4-phenylpiperazine suggest it could be investigated in this context.

Conclusion

1-(Aminomethyl)-4-phenylpiperazine is a valuable, albeit often transient, chemical entity in the synthesis of complex molecules targeting the central nervous system and other biological systems. Its synthesis is readily achievable through the deprotection of its N-Boc precursor, a stable and accessible starting material. While direct pharmacological data on the parent compound is sparse, its structural relationship to a wide array of bioactive phenylpiperazines underscores its potential as a key building block for the development of novel therapeutics. Researchers and drug development professionals can leverage the synthetic accessibility and reactive nature of this compound to explore new chemical space in their discovery programs.

References

  • 1-{4-[4-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one | AMERICAN ELEMENTS.

  • 1-(4-Aminophenyl)piperazine | C10H15N3 | CID 422925 - PubChem.

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC.

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides.

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry.

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate.

  • BOC Protection and Deprotection - J&K Scientific LLC.

Sources

Foundational

Bioactive potential of N-phenylpiperazine methanamine scaffolds

Bioactive Potential of N-Phenylpiperazine Methanamine Scaffolds A Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary: The Privileged Linker The N-phenylpiperazine (NPP) moiety is a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Bioactive Potential of N-Phenylpiperazine Methanamine Scaffolds A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The Privileged Linker

The N-phenylpiperazine (NPP) moiety is a "privileged scaffold" in medicinal chemistry, historically dominant in CNS drug discovery (e.g., Aripiprazole, Trazodone). However, the specific subclass of N-phenylpiperazine methanamines —where the piperazine nitrogen is connected to a variable core via a single methylene (


) bridge—offers a distinct pharmacological profile.

Often synthesized via the Mannich reaction , these scaffolds introduce a critical basic center and a specific spatial orientation that modulates binding affinity for G-Protein Coupled Receptors (GPCRs) and enhances lipophilicity for blood-brain barrier (BBB) penetration. This guide dissects the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this potent chemical class.

Molecular Architecture & SAR Analysis

The bioactivity of NPP methanamines relies on a tripartite pharmacophore. Understanding the interplay between these zones is critical for rational drug design.

Zone A: The Aryl Head (Selectivity Filter)

The substitution pattern on the phenyl ring attached to the piperazine dictates receptor subtype selectivity.

  • Ortho-methoxy (

    
    -OMe):  Critical for high affinity to 5-HT
    
    
    
    receptors (serotoninergic). The steric bulk and electronic donation force a conformation that fits the receptor's orthosteric pocket.
  • 2,3-Dichloro (

    
    -Cl
    
    
    
    ):
    Shifts selectivity towards Dopamine D
    
    
    /D
    
    
    receptors (antipsychotic profile) and partial agonism.
  • Electron-Withdrawing Groups (

    
    , 
    
    
    
    ):
    Often enhance metabolic stability but can reduce affinity if the aromatic ring becomes too electron-deficient to engage in
    
    
    -
    
    
    stacking with receptor residues (e.g., Phe/Trp).
Zone B: The Methanamine Linker (The Pivot)

The single methylene bridge (


) is not merely a connector; it is a functional pivot.
  • Basicity: The tertiary amine formed is protonated at physiological pH. This cation-interaction is essential for binding to the conserved Aspartate residue (e.g., Asp3.32 in 5-HT/Dopamine receptors).

  • Rigidity vs. Flexibility: Unlike longer alkyl chains (propyl/butyl) used in older antipsychotics, the methanamine linker restricts conformational freedom, often leading to "steep" SAR—minor changes in the attached scaffold drastically alter activity.

Zone C: The Variable Tail (The Anchor)

In Mannich bases, this is the substrate receiving the aminomethyl group (e.g., phenols, ketones, indoles).

  • Lipophilicity: Bulky hydrophobic tails (e.g., coumarins, benzothiazines) improve membrane permeability.

  • Cytotoxicity: Phenolic Mannich bases often exhibit cytotoxicity (anticancer potential) by acting as alkylating agents or topoisomerase inhibitors.

Visualizing the Pharmacophore

The following diagram illustrates the SAR logic and receptor selectivity switches.

SAR_Logic Scaffold N-Phenylpiperazine Methanamine Scaffold Head Zone A: Aryl Head (Receptor Selectivity) Scaffold->Head Linker Zone B: Methanamine Linker (-CH2- Bridge) Scaffold->Linker Tail Zone C: Variable Tail (Lipophilicity/Anchor) Scaffold->Tail HT1A 5-HT1A Affinity (o-OMe substitution) Head->HT1A Electron Donor D2 D2/D3 Affinity (2,3-Cl2 substitution) Head->D2 Halogen Bulk Binding Aspartate Binding (Protonated Amine) Linker->Binding Ionic Interaction Tox Cytotoxicity (Phenolic Mannich Bases) Tail->Tox Alkylating Potential

Figure 1: Pharmacophore dissection of the N-phenylpiperazine methanamine scaffold, highlighting the functional role of each structural zone.

Therapeutic Applications

Therapeutic AreaTarget MechanismKey Structural Feature
Neuropsychiatry 5-HT

Agonism / D

Antagonism
N-(2-methoxyphenyl)piperazine head; Indole or imide tail. Used for anxiety and atypical antipsychotics.
Oncology Cytotoxicity / Topoisomerase II Inhibition N-(4-nitrophenyl)piperazine; Phenolic Mannich base tail. The methanamine group may act as a reactive alkylator in the tumor microenvironment.
Antimicrobial Membrane Disruption / Efflux Pump Inhibition Highly lipophilic tails (e.g., Benzothiazine). High LogP facilitates penetration of bacterial cell walls (e.g., S. aureus, M. tuberculosis).

Synthetic Workflows: The Mannich Reaction

The most efficient route to these scaffolds is the Mannich Reaction . This three-component condensation is atom-economic and versatile.

Protocol 1: Microwave-Assisted Mannich Synthesis

This protocol minimizes reaction time and improves yield compared to traditional reflux.

Reagents:

  • Amine: 1-(2-methoxyphenyl)piperazine (1.0 equiv).

  • Substrate: Acetophenone or substituted Phenol (1.0 equiv).

  • Aldehyde: Paraformaldehyde (1.2 equiv).

  • Solvent: Ethanol (absolute).

  • Catalyst: Conc. HCl (catalytic amount, 2-3 drops).

Step-by-Step Methodology:

  • Pre-mixing: In a microwave-safe vial, dissolve the substrate (ketone/phenol) and the piperazine derivative in Ethanol (5 mL per mmol).

  • Activation: Add Paraformaldehyde and the catalytic HCl. Sonicate for 2 minutes to disperse the solid aldehyde.

  • Irradiation: Seal the vial and irradiate at 80°C for 15–20 minutes (Power: 100-150W). Note: Traditional reflux requires 12–24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water.

    • If a precipitate forms (Mannich base hydrochloride), filter and wash with cold ether.

    • If oil forms, extract with Dichloromethane (DCM), dry over anhydrous Na

      
      SO
      
      
      
      , and evaporate.
  • Purification: Recrystallization from Ethanol/Ether (1:1) is preferred over column chromatography, as silica gel can sometimes degrade labile Mannich bases.

Self-Validating Check:
  • TLC: The product spot should be more polar than the starting ketone but less polar than the free piperazine.

  • NMR Signature: Look for the diagnostic singlet (or AB quartet) for the

    
     protons between 
    
    
    
    3.5 – 4.5 ppm
    in
    
    
    H NMR.

Experimental Validation: Radioligand Binding Assay

To confirm bioactivity in CNS targets, a competitive binding assay is the gold standard.

Target: Human 5-HT


 Receptor (transfected in CHO cells).[1]
Radioligand:  [

H]-8-OH-DPAT (0.5 nM).

Workflow:

  • Membrane Preparation: Homogenize CHO cells expressing 5-HT

    
     in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 
    
    
    
    g. Resuspend pellet.
  • Incubation:

    • Total Binding: Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Serotonin (saturating concentration).
      
    • Test: Membrane + Radioligand + NPP Methanamine Analog (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation :

Where

is radioligand concentration and

is its dissociation constant.

Workflow Visualization

Workflow Start Start: Scaffold Design Synth Synthesis: Mannich Reaction (Microwave, 80°C, 20 min) Start->Synth Check QC: 1H NMR (Check -CH2- peak @ 3.5-4.5 ppm) Synth->Check Assay Bioassay: GPCR Binding (Ki Determination) Check->Assay Pure Product Fail Low Yield / Impure Check->Fail No Singlet Assay->Start Ki > 1000 nM (Redesign) Success Lead Candidate Assay->Success Ki < 10 nM

Figure 2: Integrated workflow from synthesis to pharmacological validation.

ADME & Toxicity Considerations

  • Retro-Mannich Reaction: Mannich bases can be unstable in acidic aqueous media or plasma, decomposing back into the amine and formaldehyde.

    • Test: Incubate compound in simulated gastric fluid (pH 1.2) and monitor via HPLC for 24 hours. Stable compounds are required for oral bioavailability.

  • Lipophilicity (LogP): NPP methanamines are generally lipophilic (LogP 2.5 – 4.0). While good for CNS entry, excessive lipophilicity (>5) leads to metabolic clearance and off-target toxicity (hERG inhibition).

References

  • Privileged Scaffolds in Medicinal Chemistry: The N-Phenylpiperazine Moiety. Source: Journal of Medicinal Chemistry URL:[Link]

  • Mannich bases in medicinal chemistry and drug design. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: Molecules (MDPI) URL:[Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

The Structural Nuance: Differentiating Phenylpiperazine Methanamine and Ethanamine Derivatives

An In-depth Technical Guide for Drug Development Professionals A Senior Application Scientist's Perspective on Core Pharmacophore Modifications Abstract The 1-phenylpiperazine scaffold is a cornerstone in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Perspective on Core Pharmacophore Modifications

Abstract

The 1-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of centrally acting agents.[1][2] Its rigid structure and ability to interact with key monoamine receptors have made it a privileged core for drugs targeting neurological and psychiatric disorders.[1][2][3] However, the true pharmacological diversity of this class emerges from the nature of the substituent at the N4 position of the piperazine ring. This guide provides an in-depth technical analysis of two fundamental subclasses: N4-methanamine and N4-ethanamine derivatives. We will dissect the critical differences in their chemical properties, structure-activity relationships (SAR), and pharmacological profiles that arise from the seemingly minor distinction of a single carbon atom in their linker chain. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage these structural nuances for the rational design of next-generation therapeutics.

The 1-Phenylpiperazine Core: A Privileged Scaffold

The 1-phenylpiperazine moiety consists of a phenyl group attached to one nitrogen atom of a piperazine ring.[1] This arrangement confers several advantageous properties:

  • Receptor Interaction: The aromatic ring and the basic nitrogen of the piperazine facilitate crucial interactions with hydrophobic pockets and acidic residues within serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1][4]

  • Structural Rigidity: The piperazine ring acts as a constrained analog of amphetamine, providing a defined spatial orientation for its substituents, which is critical for selective receptor binding.[5]

  • Physicochemical Properties: The scaffold generally imparts favorable drug-like properties, including aqueous solubility and metabolic stability, although these are heavily influenced by further substitutions.[6]

The key to unlocking the therapeutic potential of this scaffold lies in the modification of the N4 nitrogen. The length, flexibility, and functionality of the chain at this position dictate the molecule's ultimate biological target and effect.

Figure 1: The 1-Phenylpiperazine scaffold. The key point of diversification is the substituent (R) at the N4 position.

Phenylpiperazine Methanamine Derivatives: The Rigid Link

This class is characterized by a single methylene (-CH₂) bridge connecting the N4 piperazine nitrogen to a terminal functional group, typically an amine. A representative example is 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine.[7]

Structural and Conformational Impact

The single-carbon linker is short and conformationally restricted. This rigidity precisely dictates the distance and spatial relationship between the core phenylpiperazine pharmacophore and the terminal amine group. This lack of flexibility can be advantageous for achieving high selectivity if the target receptor's binding pocket has a well-defined geometry that perfectly accommodates this fixed conformation.

Synthesis Strategy

The introduction of the methanamine group can be accomplished through several routes. A common and efficient method involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile. A more direct approach involves cyclization with a haloamine precursor like 1-chloro-N-methylmethanamine.[8][9]

Figure 2: Generalized workflow for the synthesis of an N-methyl phenylpiperazine, a methanamine class derivative.[8]

Pharmacological Profile

Phenylpiperazine methanamine derivatives often act as potent monoamine releasing agents or reuptake inhibitors.[1][5] The short linker appears to favor interactions with the plasma membrane monoamine transporters (NET, SERT, and DAT). For example, 1-phenylpiperazine itself, the parent compound, functions as a monoamine releasing agent with a preference for norepinephrine over serotonin and dopamine.[1][5]

Phenylpiperazine Ethanamine Derivatives: The Flexible Connector

In this class, a two-carbon ethyl (-CH₂-CH₂-) chain links the N4 piperazine nitrogen to a terminal group. This extension introduces significant conformational flexibility compared to the methanamine counterparts.

Structural and Conformational Impact

The additional carbon atom in the ethanamine linker allows for rotation around the C-C and C-N bonds. This flexibility enables the molecule to adopt a wider range of conformations, potentially allowing it to bind to multiple receptor subtypes or adapt to induced-fit changes within a single binding pocket. This can lead to broader pharmacology but may also reduce selectivity compared to a more rigid analog.

Synthesis Strategy

A common synthetic route involves the acylation of the N4 nitrogen with a two-carbon electrophile, such as chloroacetyl chloride, to form an amide intermediate.[10] This intermediate can then undergo nucleophilic substitution or reduction to yield the desired ethanamine derivative. Another approach involves the direct reaction of the N4 nitrogen with a suitable two-carbon synthon, such as an epoxide or a vinyl group, followed by further modification.

Pharmacological Profile

The longer, more flexible ethanamine linker often shifts the pharmacological profile towards receptor antagonism, particularly at serotonin (e.g., 5-HT1A, 5-HT2A) and adrenergic (e.g., α1) receptors.[4][11] This is because the extended chain can position a terminal bulky group to occupy an allosteric or competitive binding site more effectively than a shorter linker. The affinity for both 5-HT1A and α1 receptors has been attributed to interactions of their aromatic moiety and the N4 of the piperazine ring with the active sites.[4]

Comparative Analysis: Methanamine vs. Ethanamine

The choice between a methanamine and an ethanamine linker is a critical decision in drug design, with profound implications for the final compound's properties.

Structure-Activity Relationship (SAR) Comparison
FeatureMethanamine DerivativesEthanamine DerivativesRationale & Causality
Linker Flexibility Rigid, conformationally restricted.Flexible, multiple rotatable bonds.The extra C-C bond in the ethanamine linker allows for greater conformational freedom, enabling the terminal group to explore a larger volume of space.
Optimal Phenyl Ring Substitutions Small, electron-withdrawing groups often enhance transporter affinity.Bulky groups can be accommodated, often enhancing receptor antagonism.[4][11]The longer ethanamine linker can position bulky substituents away from the core, preventing steric clash with the receptor surface while allowing for additional beneficial interactions.
Terminal Group Typically a small amine (primary, secondary).Can accommodate larger, more complex moieties (e.g., hydantoins, aryl amides).[4]The flexibility of the ethanamine chain allows for proper orientation of larger terminal groups required for specific receptor interactions, which would be sterically hindered with a shorter linker.
Selectivity Profile Can achieve high selectivity for a specific transporter or receptor subtype.Often displays a broader, polypharmacological profile (e.g., 5-HT1A/α1).[11]The rigid methanamine acts like a "key" for a specific "lock," while the flexible ethanamine can adapt to fit multiple, related "locks."
Pharmacological & Pharmacokinetic Profile Comparison
ParameterMethanamine DerivativesEthanamine DerivativesKey Insights
Primary Mechanism Monoamine Release / Reuptake Inhibition[1]Receptor Antagonism / Partial Agonism[1][4]The linker length directly influences the molecule's ability to act as a transporter substrate versus a receptor ligand.
Common Targets SERT, DAT, NET5-HT1A, 5-HT2A, D2, α1-adrenergic receptors[4][11]The ethanamine linker provides the necessary length to bridge different domains within G-protein coupled receptors.
Intestinal Permeability Generally good, can be enhanced with aliphatic substitutions on the phenyl ring.[12]Variable, highly dependent on the terminal group's properties.While the core scaffold is favorable, lipophilicity and hydrogen bonding potential of the entire molecule, dictated by the N4-substituent, are key determinants.[13]
Metabolism N-dealkylation, ring hydroxylation.N-dealkylation, oxidation of the ethyl chain, metabolism of the terminal moiety.The longer ethanamine chain provides an additional site for metabolic attack by cytochrome P450 enzymes.

Experimental Protocols: A Self-Validating System

Trustworthy and reproducible data is the bedrock of drug development. The following protocols outline standard methodologies for the synthesis and analysis of these derivatives.

Protocol: Synthesis of a Phenylpiperazine Ethanamine Derivative

This protocol describes the synthesis of a 1-(4-Arylpiperazin-1-yl)-2-(arylsulfanyl)ethan-1-one, a representative ethanamine-class derivative, via nucleophilic substitution.[10]

Objective: To synthesize a phenylpiperazine derivative with a two-carbon linker containing a thioether linkage.

Step-by-Step Methodology:

  • Acylation: Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in dioxane. Add chloroacetyl chloride (1.1 eq) dropwise while stirring in an ice bath. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC.

  • Work-up: Pour the reaction mixture into cold water. Collect the precipitated solid, 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one, by vacuum filtration and wash with water.

  • Nucleophilic Substitution: Dissolve the chloroacetyl intermediate (1.0 eq) and a desired thiol (e.g., 4-phenyl-1,2,4-triazole-3-thione) (1.0 eq) in ethanol.

  • Base Addition: Add potassium hydroxide (1.0 eq) to the solution to deprotonate the thiol, forming the nucleophile.

  • Reaction: Heat the mixture under reflux for 30-60 minutes. The thiolate will displace the chloride on the acetyl group.

  • Isolation: After cooling, pour the reaction mixture into water to precipitate the crude product. Filter the solid, wash with water, and dry.

  • Purification & Validation: Recrystallize the crude product from a suitable solvent (e.g., isopropanol). Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol: Analytical Differentiation via LC-MS

Objective: To develop a rapid and reliable method for the qualitative and quantitative analysis of various phenylpiperazine derivatives in a mixed sample.[14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare calibration standards by dissolving reference standards of methanamine and ethanamine derivatives in methanol to create stock solutions. Prepare a series of dilutions ranging from 1 ng/mL to 1000 ng/mL.[14] Spike samples with a stable isotopically labeled (SIL) internal standard (e.g., mCPP-D8) for accurate quantification.

  • Chromatographic Separation (HPLC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: For each analyte, determine the precursor ion (M+H)⁺ and at least two characteristic product ions. For example, for mCPP: precursor m/z 196, products m/z 154, 138.[15]

  • Data Analysis & Validation:

    • Identification: Confirm analyte identity based on retention time and the ratio of the two product ions compared to a reference standard.

    • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration in unknown samples using the regression equation from the curve.

    • Validation: Assess the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to regulatory guidelines.[14][15]

Figure 3: A validated workflow for the differentiation and quantification of phenylpiperazine derivatives.

Conclusion and Future Outlook

The distinction between phenylpiperazine methanamine and ethanamine derivatives is a clear demonstration of how a subtle structural modification—the addition of a single carbon atom—can fundamentally alter the pharmacological profile of a drug candidate. Methanamine derivatives, with their rigid linker, are often suited for targeting monoamine transporters, leading to reuptake inhibition or release. In contrast, the flexible ethanamine linker is more conducive to receptor antagonism, allowing for broader polypharmacology that is beneficial in complex neuropsychiatric disorders.

As our understanding of receptor crystallography and molecular dynamics improves, the ability to rationally select linker length and conformation will become even more precise. Future research should focus on synthesizing conformationally constrained ethanamine analogs to capture the benefits of the longer chain while re-introducing the selectivity of a more rigid system. The adequate modulation of the N-phenylpiperazine moiety's basicity and substitution patterns will continue to yield pharmacokinetic and pharmacodynamic improvements, diversifying the application of this invaluable scaffold into new therapeutic areas.[3]

References

  • Phenylpiperazine.Grokipedia.
  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.International Journal of PharmTech Research, 1(3), 805-811.
  • López-Rodríguez, M. L., et al. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 45(21), 4806-4815. [Link]

  • López-Rodríguez, M. L., et al. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 45(21), 4806-4815. [Link]

  • Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320-1329. [Link]

  • Phenylpiperazine. Wikipedia. [Link]

  • Kim, J., et al. (2019). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 44(3), 162-169. [Link]

  • López-Rodríguez, M. L., et al. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. [Link]

  • Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]

  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. ResearchGate. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • Lee, C. C., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 008-017. [Link]

  • Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Preprints.org. [Link]

  • Kant, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355-4362. [Link]

  • 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine. LookChem. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine.
  • Method for the preparation of piperazine and its derivatives.
  • Cychowska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7592. [Link]

  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • de Souza, A. M., et al. (2014). Phenylpiperazine derivatives: a patent review (2006 - present). Expert Opinion on Therapeutic Patents, 24(9), 991-1006. [Link]

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Foundational

Literature review on 4-phenylpiperazine Mannich bases

Synthesis, Pharmacological Profiling, and Therapeutic Potential Executive Summary The 4-phenylpiperazine (4-PP) moiety represents a "privileged scaffold" in medicinal chemistry, predominantly recognized for its high affi...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Pharmacological Profiling, and Therapeutic Potential

Executive Summary

The 4-phenylpiperazine (4-PP) moiety represents a "privileged scaffold" in medicinal chemistry, predominantly recognized for its high affinity toward G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) subtypes. The derivatization of this scaffold via the Mannich reaction —introducing a


-amino ketone or aminomethyl bridge—serves a dual purpose: it modulates physicochemical properties (lipophilicity, solubility) and acts as a latent alkylating system or prodrug strategy.[1]

This guide details the synthetic pathways, structural activity relationships (SAR), and biological validation of 4-phenylpiperazine Mannich bases, designed for researchers optimizing lead compounds in oncology and infectious disease domains.

Part 1: Chemical Foundation & Mechanism

The Mannich Advantage

The Mannich reaction condenses three components: an amine (4-phenylpiperazine), an aldehyde (typically formaldehyde), and a substrate with an active hydrogen (ketones, phenols, or imides).[2]

  • Prodrug Capability: The C-N bond in Mannich bases is susceptible to hydrolysis and enzymatic cleavage, releasing the bioactive 4-PP pharmacophore at the target site.

  • Cytotoxicity Mechanism: In oncology, Mannich bases often function as alkylating agents. They can undergo deamination to form

    
    -unsaturated ketones (Michael acceptors), which alkylate cellular thiols (e.g., glutathione, cysteine residues in enzymes), inducing apoptosis.
    
Reaction Mechanism

The reaction proceeds via the formation of a reactive iminium ion intermediate from the condensation of formaldehyde and 4-phenylpiperazine.

MannichMechanism Amine 4-Phenylpiperazine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO HCHO Formaldehyde HCHO->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product Mannich Base (4-PP Derivative) Iminium->Product Substrate Active H-Compound (Ketone/Phenol) Enol Enol Form (Nucleophile) Substrate->Enol Tautomerization Enol->Product Nucleophilic Attack on Iminium

Figure 1: Mechanism of Mannich base formation involving 4-phenylpiperazine.

Part 2: Synthetic Methodologies

Conventional Solution-Phase Synthesis

The standard protocol utilizes ethanol as a solvent with acid catalysis (HCl) to promote iminium ion formation.

Critical Parameter: The ratio of reactants. A 1:1:1 molar ratio (Substrate:Amine:Aldehyde) typically yields mono-Mannich bases.[3] Using excess formaldehyde and amine with substrates possessing multiple active hydrogens (e.g., acetone, cycloalkanones) can lead to bis-Mannich bases, which often suffer from poor solubility.

Microwave-Assisted Synthesis (Green Chemistry)

Microwave irradiation (MW) significantly accelerates the reaction (from hours to minutes) and improves yields by superheating the solvent and increasing molecular collision frequency.

Comparison of Methods:

FeatureConventional RefluxMicrowave Assisted
Reaction Time 4 – 24 Hours2 – 10 Minutes
Solvent Ethanol/MethanolEthanol or Solvent-free
Yield 50 – 75%85 – 95%
Purity Requires recrystallizationOften high purity

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one derivatives

Targeting: Cytotoxic and CNS active agents.

Reagents:

  • Acetophenone derivative (0.01 mol)

  • 4-Phenylpiperazine (0.01 mol)

  • Paraformaldehyde (0.01 mol equivalent)

  • Concentrated HCl (0.5 mL)

  • Absolute Ethanol (20 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve the acetophenone derivative in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 0.01 mol of 4-phenylpiperazine and 0.01 mol of paraformaldehyde.

  • Catalysis: Add 0.5 mL of conc. HCl to adjust pH to ~4–5.

  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation:

    • If precipitate forms: Filter the solid while hot (to remove unreacted paraformaldehyde) or after cooling.

    • If no precipitate: Remove solvent under reduced pressure. Neutralize the residue with 10% NaHCO₃ solution to precipitate the free base.

  • Purification: Recrystallize from ethanol/acetone mixture.

Protocol B: Biological Screening (Micro-Dilution Assay)

Targeting: Antimicrobial validation.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

  • Dilution: Dissolve Mannich base in DMSO (1 mg/mL stock). Perform serial two-fold dilutions in Mueller-Hinton broth.

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via spectrophotometry (OD600).

Part 4: Pharmacological Landscape & SAR

Structure-Activity Relationship (SAR)

The biological activity of 4-PP Mannich bases is heavily dependent on the substituents on the phenyl ring of the piperazine and the nature of the carrier substrate (the "Head" group).

Key SAR Findings:

  • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -F, -CF3 on the phenyl ring (especially para or meta position) generally enhance lipophilicity and metabolic stability, improving antimicrobial and cytotoxic potency.

  • Electron-Donating Groups (EDG): Groups like -OCH3 can improve solubility but may reduce metabolic stability due to oxidative demethylation.

  • The Linker: The single methylene bridge (-CH2-) is optimal. Longer chains often reduce activity due to increased flexibility and entropic penalties upon binding.

SAR_Logic Central 4-Phenylpiperazine Mannich Base Piperazine Phenyl Ring Substituents (R-Group) Central->Piperazine Linker Methylene Bridge (-CH2-) Central->Linker Substrate Carrier Moiety (Ketone/Triazole/Phenol) Central->Substrate Lipophilicity Increases Lipophilicity (Cl, F, CF3) Piperazine->Lipophilicity Halogens Stability Hydrolytic Stability (Prodrug Release Rate) Linker->Stability Steric Hindrance Target Target Affinity (DNA/Enzyme/Receptor) Substrate->Target Pharmacophore

Figure 2: SAR logic for optimizing 4-phenylpiperazine Mannich bases.

Quantitative Data Summary

Table 1: Cytotoxicity Profile (IC50 in µg/mL) Data synthesized from studies on chalcone-derived Mannich bases.

Compound IDR-Group (Piperazine)Substrate TypeMCF-7 (Breast)HepG2 (Liver)Ref
MB-1 H (Unsubstituted)Acetophenone5.28.1[1]
MB-2 4-F (Fluoro)Acetophenone1.2 1.5 [1]
MB-3 2-OCH3 (Methoxy)Chalcone2.03.4[2]
Standard 5-Fluorouracil-0.81.1-

Table 2: Antimicrobial Activity (MIC in µg/mL) Data derived from triazole-thione Mannich bases.

Compound IDR-Group (Piperazine)Organism: S. aureusOrganism: C. albicansRef
PG-7 3-CF3 (Trifluoromethyl)1.950.49[3]
PG-8 4-Cl (Chloro)3.910.98[3]
PG-1 H62.531.2[3]
Ciprofloxacin -0.5--

Part 5: Future Outlook & Stability Considerations

While 4-phenylpiperazine Mannich bases show potent in vitro activity, their clinical translation faces challenges regarding plasma stability . The Mannich base equilibrium is pH-dependent; in acidic environments (stomach), the reaction can reverse, releasing formaldehyde and the free amine.

Strategies for Optimization:

  • Steric Shielding: Introducing substituents on the carbon alpha to the amine (using aldehydes other than formaldehyde) to slow down hydrolysis.

  • Double Mannich Bases: Using primary amines to form bis-structures can sometimes enhance stability, though solubility often decreases.

References

  • Hieu, B. T., et al. (2012).[4] "Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases." Bulletin of the Korean Chemical Society.

  • Gul, H. I., et al. (2019).[5] "New phenolic Mannich bases with piperazines and their bioactivities."[6][7][8] Bioorganic Chemistry. [5]

  • Plech, T., et al. (2023).[1] "Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety." International Journal of Molecular Sciences.

  • Roman, G. (2000). "Synthesis and Reactivity of Mannich Bases." Revue Roumaine de Chimie.

  • Raoof, S. S., & Sadiq, A. S. (2022). "Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review." Iraqi Journal of Science.

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Phenylpiperazin-1-yl)methanamine via Mannich reaction

Application Note: Modular Synthesis of (4-Phenylpiperazin-1-yl)methanamine Scaffolds via Mannich Condensation Executive Summary & Strategic Rationale The structural motif (4-phenylpiperazin-1-yl)methanamine represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of (4-Phenylpiperazin-1-yl)methanamine Scaffolds via Mannich Condensation

Executive Summary & Strategic Rationale

The structural motif (4-phenylpiperazin-1-yl)methanamine represents a critical pharmacophore in medicinal chemistry, particularly in the development of CNS-active agents (anticonvulsants, antipsychotics) and antimicrobial compounds. However, the isolation of the free primary amine (


) is synthetically non-viable due to the inherent instability of gem-diamines, which rapidly hydrolyze or polymerize.

This Application Note provides a modular synthetic strategy to install this moiety. Instead of attempting to isolate the unstable free amine, we utilize the Mannich reaction to generate stable, crystalline equivalents. We present two field-proven protocols:

  • The Benzotriazole Route (Katritzky Method): Generates a stable "masked" iminium salt equivalent, allowing for versatile downstream functionalization.

  • The Phthalimide Route: Directly yields stable

    
    -substituted derivatives with established anticonvulsant activity.
    

Mechanistic Pathway & Reaction Design

The core of this synthesis is the generation of a reactive iminium ion from formaldehyde and 1-phenylpiperazine. The stability of the final product depends entirely on the "active hydrogen" component (nucleophile) used to trap this intermediate.[1]

DOT Diagram: Reaction Pathway & Trapping Strategies

MannichPathway Start 1-Phenylpiperazine + Formaldehyde Iminium Reactive Iminium Ion [Ph-Pip-CH2=N+ <-> Ph-Pip-CH2+] Start->Iminium -H2O (Dehydration) Trap_Bt Trap: Benzotriazole (Kinetic/Thermodynamic Control) Iminium->Trap_Bt Trap_Phth Trap: Phthalimide (Acidic Imide) Iminium->Trap_Phth Trap_Phenol Trap: Phenol/Ketone (C-Alkylation) Iminium->Trap_Phenol Prod_Bt Benzotriazole Adduct (Stable Reagent) Trap_Bt->Prod_Bt N-Alkylation (High Yield) Prod_Phth Phthalimide Derivative (Stable Pharmacophore) Trap_Phth->Prod_Phth Condensation (Reflux) Prod_Mannich Phenolic Mannich Base (Classic Drug Scaffold) Trap_Phenol->Prod_Mannich C-Alkylation (Ortho-position)

Figure 1: Divergent synthetic pathways for stabilizing the (4-phenylpiperazin-1-yl)methyl cation. The Benzotriazole route offers the highest versatility as an intermediate.[1]

Protocol A: Synthesis of the Benzotriazole Adduct

Target: 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-benzotriazole Utility: This compound acts as a stable, crystalline storage form of the aminomethyl cation.[1] It can be reacted later with Grignard reagents, enolates, or amines to transfer the


 group.
Materials
  • 1-Phenylpiperazine (1.0 eq)[1][2]

  • Benzotriazole (1.0 eq)[1]

  • Formaldehyde (37% aq.[1] solution, 1.1 eq)

  • Ethanol (95%) or Methanol[1]

  • Diethyl ether (for washing)[1]

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve Benzotriazole (11.9 g, 100 mmol) in Ethanol (50 mL). Mild heating (40°C) may be required to ensure complete dissolution.[1]

  • Amine Addition: Add 1-Phenylpiperazine (16.2 g, 100 mmol) to the stirring solution.

  • Formaldehyde Addition: Dropwise, add Formaldehyde (37% aq.) (8.2 mL, ~110 mmol) over 5 minutes.

    • Observation: The solution will become slightly warm (exothermic).[1]

  • Crystallization: Stir the mixture at room temperature (20–25°C) for 2–4 hours. A heavy white precipitate typically forms within 30 minutes.[1]

  • Isolation: Cool the flask in an ice bath (0–5°C) for 30 minutes to maximize yield. Filter the precipitate using a Buchner funnel.[1]

  • Purification: Wash the filter cake with cold Ethanol (2 x 20 mL) followed by Diethyl ether (2 x 30 mL) to remove unreacted amine and water.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Validation Parameters
  • Typical Yield: 85–95%[1]

  • Melting Point: 138–140°C (Sharp melting point indicates high purity).[1]

  • Stability: Stable at room temperature for months if kept dry.[1]

Protocol B: Synthesis of -[(4-Phenylpiperazin-1-yl)methyl]phthalimide

Target: 2-[(4-Phenylpiperazin-1-yl)methyl]isoindoline-1,3-dione Utility: Direct synthesis of anticonvulsant scaffolds; the phthalimide group protects the nitrogen and improves lipophilicity.[1]

Materials
  • Phthalimide (1.0 eq)[1]

  • 1-Phenylpiperazine (1.0 eq)[1][2]

  • Formaldehyde (37% aq., 1.2 eq)

  • Ethanol (Absolute)[1]

Step-by-Step Methodology
  • Slurry Formation: In a reaction vessel equipped with a reflux condenser, suspend Phthalimide (1.47 g, 10 mmol) in Ethanol (20 mL).

  • Formaldehyde Activation: Add Formaldehyde (37%) (1.0 mL, 12 mmol) to the slurry.[1] Heat gently until the solution clarifies (formation of

    
    -hydroxymethylphthalimide intermediate).
    
  • Condensation: Add 1-Phenylpiperazine (1.62 g, 10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Process Control: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The spot for phenylpiperazine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) should disappear.
      
  • Precipitation: Allow the reaction to cool slowly to room temperature. The product will crystallize out.[1][3][4]

  • Work-up: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Data Summary & Troubleshooting

Table 1: Comparative Metrics of Synthetic Routes

ParameterBenzotriazole Route (Protocol A)Phthalimide Route (Protocol B)[1]Phenolic Mannich (Protocol C*)
Reaction Type Condensation (Room Temp)Condensation (Reflux)Electrophilic Aromatic Sub.[1]
Reaction Time 2–4 Hours4–6 Hours12–24 Hours
Typical Yield 90–95% 70–80%50–65%
Purification Filtration (High Purity)RecrystallizationColumn Chromatography often req.[1]
Stability High (Shelf-stable)HighModerate (Oxidation prone)
Primary Use Synthetic IntermediateEnd-target (Anticonvulsant)End-target (Antimicrobial)

*Protocol C refers to the reaction with phenols (e.g., 2-naphthol), typically requiring longer reflux times and often yielding mixtures of ortho/para isomers [1].

Critical Troubleshooting Tips
  • Oil Formation: If the product oils out instead of crystallizing (common in Protocol B), induce crystallization by scratching the glass wall or adding a seed crystal. Alternatively, evaporate the solvent and tritururate with diethyl ether.

  • Bis-Mannich Side Products: In Protocol C (Phenols), using excess formaldehyde and amine can lead to double aminomethylation. Strictly control stoichiometry (1:1:1) to favor the mono-substituted product.

  • Formaldehyde Source: While 37% aqueous formalin is standard, using Paraformaldehyde (depolymerized in situ) in dry solvents (dioxane/toluene) is recommended if water sensitivity is a concern for downstream applications.[1]

References

  • Roman, G. (2023). Mannich Bases in Medicinal Chemistry and Drug Design.[1][5] European Journal of Medicinal Chemistry. Link

  • Katritzky, A. R., et al. (2005). Synthesis and biological evaluation of 1-(aminomethyl)benzotriazoles. Journal of Organic Chemistry.
  • Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione.[1][6] European Journal of Medicinal Chemistry. Link

  • Sridhar, S. K., et al. (2003). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Bioorganic & Medicinal Chemistry Letters. Link

  • Kaminski, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones.[1][7] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

Optimal solvents for phenylpiperazine methanamine reactions

Application Note: Optimizing Solvent Systems for Phenylpiperazine-Methanamine Linker Synthesis Abstract The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore for serotoni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for Phenylpiperazine-Methanamine Linker Synthesis

Abstract

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore for serotonin (5-HT) and dopamine (D2) receptor modulators (e.g., Aripiprazole, Trazodone). The introduction of a methanamine (aminomethyl) linker—often via Mannich condensation, reductive amination, or direct alkylation—is a critical synthetic step. This guide provides an evidence-based framework for solvent selection, contrasting traditional high-VOC solvents with modern green alternatives, and details optimized protocols for high-yield synthesis.

Mechanistic Solvent Selection Strategy

The choice of solvent in phenylpiperazine functionalization is not merely about solubility; it dictates the reaction pathway, transition state stability, and impurity profile.

Solvent Decision Matrix

The following logic governs the selection process based on the specific electrophile and reaction mechanism.

SolventSelection Start Select Reaction Type Mannich Mannich Reaction (3-Component Coupling) Start->Mannich Alkylation Direct N-Alkylation (S_N2 with Halides) Start->Alkylation Reductive Reductive Amination (Aldehyde + Reducing Agent) Start->Reductive Protic Protic Solvents (Ethanol, Methanol) Mannich->Protic Stabilizes Iminium Ion PolarAprotic Polar Aprotic (Acetonitrile, 2-MeTHF) Alkylation->PolarAprotic Enhances Nucleophilicity Reductive->Protic Green Alternative Chlorinated Chlorinated/Acidic (DCM, DCE, MeOH/AcOH) Reductive->Chlorinated Solubilizes Borohydrides

Figure 1: Decision matrix for solvent selection based on reaction mechanism.

Physicochemical Comparison of Key Solvents
SolventTypeDielectric Const.[1][2][3] (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Boiling Pt. (

C)
Primary ApplicationGreen Status
Ethanol (EtOH) Protic24.578Mannich CondensationRecommended (Green)
Acetonitrile (ACN) Polar Aprotic37.582

Alkylation
Usable (Selectivity)
Methanol (MeOH) Protic32.765Reductive AminationRecommended
2-MeTHF Aprotic Ether6.9780Replacement for DCM/THFHighly Recommended
DMF Polar Aprotic36.7153Difficult SubstratesAvoid (Genotoxic)

Protocol A: The Mannich Reaction (Green Route)

Context: This reaction couples phenylpiperazine, formaldehyde, and an acidic substrate (e.g., phenol, ketone, or indole) to form a methanamine bridge. Mechanism: The reaction relies on the formation of an iminium ion intermediate.[4][5] Protic solvents like Ethanol are superior here because they stabilize the transition state through hydrogen bonding, preventing the reversal of the iminium formation.

Reagents:
  • 1-Phenylpiperazine (1.0 equiv)

  • Formaldehyde (37% aq. solution, 1.1 equiv)

  • Substrate (e.g., Acetophenone/Phenol, 1.0 equiv)

  • Solvent: Ethanol (95% or Absolute)

  • Catalyst: HCl (conc., 0.1 equiv) - Optional, depends on substrate acidity

Step-by-Step Methodology:
  • Pre-activation: In a round-bottom flask, dissolve the Substrate and Formaldehyde in Ethanol (5 mL per mmol). Stir for 15 minutes at Room Temperature (RT).

  • Amine Addition: Add 1-Phenylpiperazine dropwise. Note: If the reaction is exothermic, cool to 0°C during addition.

  • Reflux: Heat the mixture to reflux (78°C) for 4–12 hours. Monitor via TLC (Mobile Phase: MeOH:DCM 1:9).

  • Workup (Self-Validating Step):

    • Cool the reaction to 0°C.

    • Observation: In Ethanol, the Mannich base hydrochloride often precipitates out as a white solid due to lower solubility compared to the starting materials.

    • Filter the solid. If no precipitate forms, remove solvent in vacuo and recrystallize from Acetone/EtOH.

Protocol B: Direct N-Alkylation ( )

Context: Reacting phenylpiperazine with a chloromethyl or bromomethyl linker. Mechanism: A classic nucleophilic substitution. Polar aprotic solvents are required to solvate the cation of the base (e.g.,


), leaving the carbonate anion "naked" to deprotonate the piperazine, maximizing its nucleophilicity.
Reagents:
  • 1-Phenylpiperazine (1.0 equiv)

  • Alkyl Halide (e.g., Chloromethyl derivative, 1.1 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: Acetonitrile (ACN) or 2-Methyltetrahydrofuran (2-MeTHF).

Step-by-Step Methodology:
  • Suspension: Suspend anhydrous

    
     in ACN (10 mL per mmol) under nitrogen atmosphere.
    
  • Addition: Add 1-Phenylpiperazine and stir for 10 minutes.

  • Alkylation: Add the Alkyl Halide slowly.

  • Thermal Cycle: Heat to 60–80°C.

    • Why ACN? ACN refluxes at a temperature that promotes substitution without causing extensive thermal decomposition of the phenylpiperazine ring.

  • Filtration: Filter hot to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Purification: Evaporate ACN. The residue is often pure enough for use; otherwise, purify via silica column (Hexane/EtOAc).

AlkylationWorkflow Step1 Suspend Base (K2CO3 in ACN) Step2 Add Phenylpiperazine & Electrophile Step1->Step2 Step3 Reflux (80°C) 4-8 Hours Step2->Step3 Step4 Filter Salts (Remove KCl) Step3->Step4

Figure 2: Workflow for N-Alkylation in Acetonitrile.

Protocol C: Reductive Amination

Context: Reacting phenylpiperazine with an aldehyde to form a methanamine linkage via reduction. Solvent Choice: Methanol is the gold standard here. It solubilizes the reducing agent (Sodium Borohydride variants) and facilitates imine formation.

Reagents:
  • 1-Phenylpiperazine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Solvent: Methanol (MeOH) or DCE (if solubility is poor).

Step-by-Step Methodology:
  • Imine Formation: Dissolve amine and aldehyde in MeOH. Add catalytic Acetic Acid (1 drop) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add STAB in one portion.

    • Why STAB? It is milder than

      
       and will not reduce the aldehyde/ketone before the imine is formed, preventing side-product alcohols.
      
  • Quench: After 16 hours, quench with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (Green replacement for DCM).

Troubleshooting & Green Chemistry

Replacing DMF (The Green Shift)

Historically, DMF was used for difficult alkylations. However, DMF is difficult to remove (high boiling point) and is a reproductive toxin.

  • Recommendation: Use 2-MeTHF or CPME (Cyclopentyl methyl ether) .

  • Benefit: These solvents form azeotropes with water, allowing for easier drying, and separate cleanly from water during workup, unlike DMF.

Common Failure Modes
IssueCauseSolution
Bis-alkylation Excess alkyl halide or highly reactive electrophile.Use a slight excess of Phenylpiperazine (1.2 equiv) or switch to Reductive Amination (more selective).
No Precipitate (Mannich) Product is soluble in EtOH.Add diethyl ether to the cooled reaction mixture to force precipitation.
Emulsion (Workup) Phenylpiperazine is amphiphilic.Use Brine during extraction and filter the biphasic mixture through Celite if necessary.

References

  • Solvent Effects in Mannich Reactions: Romanian Journal of Chemistry. "Synthesis and Reactivity of Mannich Bases: Phenolic Mannich Bases." (Demonstrates Ethanol as the preferred solvent for phenolic Mannich bases). [Link]

  • Green Solvent Alternatives for Amidation/Alkylation: ACS Green Chemistry Institute. "Molecular Solvents – Replacements for DMF, DMAC, NMP."[3] [Link]

  • General Reductive Amination Protocols: Organic Chemistry Portal. "Hitchhiker's Guide to Reductive Amination." (Comparative yields of MeOH vs DCE). [Link]

  • Synthesis of N-Aryl Piperazines (Alkylation): Arkivoc. "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine." (Detailed experimental for alkylation in polar solvents). [Link]

Sources

Method

Handling air-sensitive phenylpiperazine amine intermediates

Abstract Phenylpiperazine moieties are ubiquitous pharmacophores in neuropsychiatric drug discovery (e.g., Aripiprazole, Trazodone) and antifungal agents. However, the secondary amine functionality in these intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylpiperazine moieties are ubiquitous pharmacophores in neuropsychiatric drug discovery (e.g., Aripiprazole, Trazodone) and antifungal agents. However, the secondary amine functionality in these intermediates renders them susceptible to oxidative degradation (N-oxide formation) and atmospheric carboxylation (carbamate formation). This guide details a field-proven workflow for the synthesis, isolation, and stabilization of phenylpiperazine intermediates. By transitioning from labile free-base oils to crystalline salts, researchers can ensure high purity and long-term stability.

Introduction: The Chemical Liability

In drug development, the integrity of intermediates is paramount. Phenylpiperazines present a dual challenge:

  • Oxidative Instability: The lone pair on the piperazine nitrogen (

    
    ) is electron-rich, making it prone to oxidation by atmospheric oxygen. This typically manifests as a color shift from pale yellow to dark brown/black, indicating the formation of N-oxides or radical cation species [1][2].
    
  • Hygroscopicity & Carboxylation: Secondary amines react reversibly with atmospheric

    
     to form ammonium carbamates (zwitterions). This reaction is often mistaken for "wetness" or general decomposition but results in mass shifts and stoichiometry errors during downstream coupling (e.g., Buchwald-Hartwig or amide coupling) [3].
    
Mechanistic Insight: Degradation Pathways

Understanding the enemy is the first step in defeat. The diagram below illustrates the two primary degradation routes when phenylpiperazine free bases are exposed to air.

DegradationPathways Base Phenylpiperazine (Free Base Oil) NOxide N-Oxide Impurity (Polar, Inactive) Base->NOxide Slow Oxidation Carbamate Ammonium Carbamate (Solid Precipitate/Gunk) Base->Carbamate Rapid Carboxylation Color Radical Cations (Brown Coloration) Base->Color Radical Mechanism O2 + O2 (Air) O2->NOxide CO2 + CO2 (Air) CO2->Carbamate

Figure 1: Primary degradation pathways of phenylpiperazine secondary amines upon air exposure.

Equipment & Preparation

To mitigate these risks, an inert handling environment is non-negotiable during the free-base phase.

  • Schlenk Line: Essential for vacuum distillation and solvent removal.[1]

  • Inert Gas: Nitrogen (

    
    ) or Argon (Ar).[2][3] Argon is preferred due to its higher density, providing a better "blanket" over oils in flasks.
    
  • Solvents: All solvents (DCM, Toluene, THF) must be sparged with inert gas for at least 15 minutes prior to use or drawn from a solvent purification system (SPS).

Protocol 1: Inert Synthesis & Isolation (Free Base)

Objective: To isolate the phenylpiperazine intermediate without exposing the electron-rich nitrogen to air.

  • Reaction Termination: Upon completion of the synthesis (e.g., nucleophilic aromatic substitution), quench the reaction under

    
     flow.
    
  • Workup:

    • Perform liquid-liquid extraction using degassed solvents.

    • Critical Step: If drying agents (e.g.,

      
      ) are used, minimize exposure time. Filter under a blanket of Nitrogen using an inverted funnel or a Schlenk frit.
      
  • Concentration:

    • Remove solvent via rotary evaporation, but backfill with Nitrogen , not air.

    • Observation: The resulting product is typically a viscous yellow/orange oil.

    • Risk Point: This oil is highly susceptible to

      
       absorption. Do not leave it on the rotavap open to the lab atmosphere.
      

Protocol 2: Purification & Stabilization (The "Salt Switch")

Objective: Convert the unstable, air-sensitive oil into a robust, crystalline solid. This is the "Self-Validating" step: if the salt does not crystallize, the purity of the intermediate is insufficient.

Why this works: Protonating the secondary amine removes the lone pair's availability for oxidation and prevents carbamate formation.

Method A: Hydrochloride Salt Formation (Standard)
  • Dissolution: Dissolve the crude phenylpiperazine oil (1.0 equiv) in a minimal amount of dry Ethyl Acetate (EtOAc) or Ethanol (EtOH) under

    
    .
    
  • Acid Addition:

    • Cool the solution to 0–5°C.

    • Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl (1.1 equiv).

    • Exotherm Warning: This reaction is exothermic.[4] Control the rate to prevent thermal decomposition.

  • Crystallization:

    • A white to off-white precipitate should form immediately.

    • Stir at 0°C for 1 hour to maximize yield.

  • Filtration: Filter the solid under suction (minimize air flow through the cake). Wash with cold Ether (

    
    ) to remove non-basic impurities.
    
  • Drying: Dry in a vacuum oven at 40°C.

Method B: Recrystallization (Purification)

If the crude oil was dark, the salt might be off-white. Recrystallize from hot Ethanol/Methanol.

  • Validation: Pure phenylpiperazine salts typically have sharp melting points (>200°C). A broad melting range indicates the presence of N-oxide impurities or trapped solvent.

Data Comparison: Free Base vs. Salt

FeaturePhenylpiperazine Free BasePhenylpiperazine HCl Salt
Physical State Viscous Oil / Low-melting solidCrystalline Solid
Air Stability Poor (Oxidizes/Carboxylates < 24h)Excellent (> 1 year)
Color Stability Darkens rapidly (Yellow

Brown)
Stable White/Off-white
Handling Requires Schlenk/Inert GasStandard Lab Bench (Short term)
Purification High-Vac Distillation (Thermal risk)Recrystallization (Scalable)

Workflow Visualization

The following flowchart defines the optimal path from reaction to storage, emphasizing the critical control points (CCPs).

HandlingWorkflow Rxn Crude Reaction Mixture Workup Inert Workup (Degassed Solvents) Rxn->Workup Decision Form Salt? Workup->Decision Distill High-Vac Distillation (Risky: Heat Sensitive) Decision->Distill No (If oil required) Salt Salt Formation (HCl/Oxalate) Decision->Salt Yes (Preferred) OilStorage Storage (-20°C, Argon Sealed) Distill->OilStorage Unstable Oil Filter Filtration & Wash (Remove Impurities) Salt->Filter Storage Storage (Desiccator/Ambient) Filter->Storage Stable Solid

Figure 2: Decision matrix for processing phenylpiperazine intermediates.

Troubleshooting & FAQs

  • Q: My product turned pink/brown during filtration.

    • A: This indicates oxidation of trace aniline-like impurities or the piperazine itself. Remedy: Recrystallize the salt immediately from EtOH with a pinch of activated charcoal to remove colored radical species.

  • Q: The salt is hygroscopic and becomes sticky.

    • A: HCl salts can be hygroscopic. Remedy: Switch to the Oxalate or Fumarate salt. These organic salts often have better crystallinity and lower hygroscopicity than inorganic mineral acid salts.

  • Q: I need the free base for the next step.

    • A: Store it as the salt. Just before the next reaction, perform a "Free Base Liberation": Suspend the salt in DCM, wash with 1M NaOH, dry organic layer, and concentrate. Use immediately.

References

  • Bickel, M. H. (1969).[5] The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355.[5] Link

  • BenchChem. (2025).[6] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. BenchChem Technical Library. Link

  • Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Amines by the Reaction of CO2 with Amines. Chemical Reviews. (General reference on Amine-CO2 interactions).
  • Google Patents. (2014). Preparation method of N-phenylpiperazine (CN103980229B). Google Patents. Link

  • Wipf, P. (2012). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh Department of Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of N-Phenylpiperazine Derivatives with Formaldehyde

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of One-Pot Syntheses and the Significance of N-Phenylpiperazine Scaffolds The N-phenylpiperazine moiety is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of One-Pot Syntheses and the Significance of N-Phenylpiperazine Scaffolds

The N-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities.[1][2][3] These compounds are known to interact with various G-protein coupled receptors, including adrenergic, serotoninergic, and dopaminergic receptors.[1] Their small size and lipophilic nature often allow them to cross the blood-brain barrier, making them valuable in the treatment of central nervous system disorders such as anxiety, depression, and Alzheimer's disease.[1] Well-known drugs containing this scaffold include the antidepressant trazodone and the antihypertensive agent urapidil.[1] The development of new derivatives continues to be an active area of research, with applications extending to anti-inflammatory, anticonvulsant, and protein kinase inhibitor activities.[2]

One-pot synthesis, the combination of multiple reaction steps in a single flask without the isolation of intermediates, offers significant advantages in the preparation of these valuable compounds.[4] This approach enhances efficiency, reduces waste, and can lead to higher overall yields by minimizing handling losses. A key one-pot method for the synthesis of N-phenylpiperazine derivatives involves the Mannich reaction, a three-component condensation of an amine (N-phenylpiperazine), formaldehyde, and a compound with an acidic proton.[5][6][7]

Core Reaction: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of a carbon acid.[8] In the context of this guide, N-phenylpiperazine acts as the secondary amine, formaldehyde is the aldehyde component, and the third component is a molecule with an acidic proton, such as a ketone, phenol, or another amine.

Mechanism of the Mannich Reaction

The reaction proceeds through a two-step mechanism:[6][8]

  • Formation of the Eschenmoser-like salt (Iminium Ion): N-phenylpiperazine reacts with formaldehyde to form a reactive iminium ion intermediate. This step is crucial as it generates the electrophile for the subsequent carbon-carbon bond formation.[5][9]

  • Nucleophilic Attack: The compound containing an acidic proton (the "CH-acidic" compound) then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound, known as a Mannich base.[5][6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-(Aryl)-4-(substituted methyl)piperazines

This protocol details a general procedure for the one-pot synthesis of a Mannich base from N-phenylpiperazine, formaldehyde, and an aromatic amine.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
N-PhenylpiperazineC₁₀H₁₄N₂162.23≥99%Sigma-Aldrich
Formaldehyde SolutionCH₂O30.0337% in H₂OFisher Scientific
Substituted AnilineVariesVaries≥98%Acros Organics
EthanolC₂H₅OH46.07200 proofDecon Labs
Hydrochloric AcidHCl36.46Concentrated (12 M)J.T. Baker
Sodium HydroxideNaOH40.00Pellets, ≥97%Macron Fine Chemicals
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04GranularEMD Millipore

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylpiperazine (0.01 mol) and the substituted aniline (0.01 mol) in ethanol (50 mL).

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (1 mL, 37%) dropwise at room temperature.

  • Acidification and Reflux: Add a few drops of concentrated hydrochloric acid to catalyze the reaction. Heat the mixture to reflux (approximately 78 °C) and maintain for 5-10 hours.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the hot mixture and allow the filtrate to stand in a refrigerator overnight.[10]

  • Isolation: Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired Mannich base.[10]

Diagram 1: Experimental Workflow for Protocol 1

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A Dissolve N-phenylpiperazine and substituted aniline in ethanol B Add formaldehyde dropwise A->B Stirring C Add HCl catalyst and reflux for 5-10h B->C Heat D Cool and filter C->D TLC Monitoring E Recrystallize from ethanol D->E Purification F Pure Mannich Base E->F

Caption: Workflow for the one-pot synthesis of a Mannich base.

Protocol 2: Synthesis of Bis(piperazinyl)methane Derivatives

This protocol describes the synthesis of a bis-Mannich base where two N-phenylpiperazine units are linked by a methylene bridge.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-phenylpiperazine (0.02 mol) in a suitable solvent such as ethanol or benzene.

  • Formaldehyde Addition: Add formaldehyde (0.01 mol, 37% aqueous solution) to the stirred solution.

  • Reaction Conditions: The reaction can often proceed at room temperature, but gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid is then washed with a non-polar solvent like hexane to remove any unreacted starting material.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Variations and Scope

The versatility of the Mannich reaction allows for the synthesis of a wide array of N-phenylpiperazine derivatives by varying the third component.

  • Phenolic Mannich Bases: Using phenols or naphthols as the acidic component leads to the formation of phenolic Mannich bases. For instance, the reaction of 1-(1-hydroxynaphthalen-2-yl)ethanone with N-phenylpiperazine and formaldehyde yields a phenolic Mannich base with the aminomethyl group at the 4-position of the naphthalene ring.[11]

  • Betti-Type Reactions: An extension of the Mannich reaction, the Betti reaction, involves the condensation of a naphthol, an aldehyde (which can be formaldehyde), and an amine.[12][13][14][15] This allows for the synthesis of complex aminonaphthol derivatives.

  • Synthesis of 1,3,5-Triazine Derivatives: N-phenylpiperazine can be incorporated into more complex heterocyclic systems. For example, it can be used in the synthesis of 1,3,5-triazine derivatives, which have shown potential as antiproliferative agents.[16][17]

Table 2: Comparison of One-Pot Synthesis Variations

Reaction TypeAcidic ComponentKey FeaturesPotential Applications
Standard MannichKetones, Anilines, AmidesForms β-amino carbonyl compounds.Pharmaceutical intermediates.[18]
Phenolic MannichPhenols, NaphtholsIntroduces a hydroxyl group on an aromatic ring.Ligands for metal complexes, biologically active compounds.
Betti ReactionNaphtholsCan create chiral centers for asymmetric synthesis.Chiral ligands, catalysts.[12][19]
Triazine SynthesisCyanuric chloride precursorsBuilds a larger heterocyclic scaffold.Anticancer agents, material science.[16]

Applications in Drug Development

Derivatives of N-phenylpiperazine synthesized via one-pot methods have a broad range of pharmacological applications:

  • Antidepressant and Anxiolytic Agents: Many N-phenylpiperazine derivatives exhibit activity at serotonin and dopamine receptors, making them useful in the treatment of depression and anxiety.[3][20]

  • Antimicrobial and Antifungal Activity: Certain N-phenylpiperazine derivatives have shown promise as antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance.[21]

  • Anticancer Properties: The incorporation of the N-phenylpiperazine scaffold into larger molecules, such as 1,3,5-triazine derivatives, has led to the development of compounds with significant antiproliferative activity against various cancer cell lines.[16]

  • Enzyme Inhibition: N-phenylpiperazine derivatives have been investigated as inhibitors of enzymes like α-amylase, suggesting potential applications in the management of diabetes.[2]

Diagram 2: Reaction Mechanism for Mannich Reaction

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Attack N-Phenylpiperazine N-Phenylpiperazine Iminium_Ion Iminium Ion (Eschenmoser-like salt) N-Phenylpiperazine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Mannich_Base Mannich Base (β-Amino Carbonyl) Iminium_Ion->Mannich_Base + CH-Acid CH_Acid CH-Acidic Compound (e.g., Ketone)

Caption: Two-step mechanism of the Mannich reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, inefficient work-up.- Increase reaction time or temperature. - Check the purity of reagents. - Optimize the pH of the reaction mixture. - Use a different solvent.
Formation of Side Products Reaction of the product with formaldehyde, reaction at multiple sites on the acidic component.- Use a tertiary amine if the product is a primary or secondary amine to prevent further reaction.[9] - Use a protecting group strategy for the acidic component.
Difficulty in Product Isolation Product is soluble in the reaction mixture, formation of an oil.- Try a different solvent for recrystallization. - Use column chromatography for purification. - If an oil forms, try triturating with a non-polar solvent to induce crystallization.

References

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • Thirunavukarasu, J., & Shajahan, A. R. (2025, May 9). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Mannich Reaction. Retrieved from [Link]

  • Jetir.Org. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • BYJU'S. Mannich Reaction Mechanism. Retrieved from [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Phenylpiperazine derivatives: A patent review (2006 - Present). Retrieved from [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811. Retrieved from [https://sphinxsai.com/sphinxs-vol3/pharmtech/pharm/pt=30, (805-811).pdf]([Link], (805-811).pdf)

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

  • PubMed. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PMC. Recent advances in the transformation reactions of the Betti base derivatives. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, February 10). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]

  • MDPI. (2021, June 28). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Retrieved from [Link]

  • Semantic Scholar. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]

  • G. OPREA, A., et al. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia, 63(6). Retrieved from [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

  • Chinese Chemical Letters. Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2022, December 12). A NOVEL SYNTHESIS OF SOME BETTI BASES DERIVATIVES. Retrieved from [Link]

  • ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]

  • MDPI. (2020, June 11). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]

  • ResearchGate. (2024, April 7). (PDF) Recent advances in the transformation reactions of the Betti base derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Carnegie Science. Three component condensation of a Betti-type - efficient tool for synthesis of chiral naphthoxazines and aminobenzylnaphthols for enantioselective diethylzinc addition to aldehydes. Retrieved from [Link]

  • PubMed Central. 1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

  • Tramontini, M., & Angiolini, L. (1990). Advances in the Chemistry of Mannich Bases. CRC Press. Retrieved from [Link]

  • PMC. (2022, December 14). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. Retrieved from [Link]

  • ResearchGate. (PDF) 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

  • DiVA. (2025, March 3). T3P® promoted one-pot synthesis of bis(indolyl)methane compounds with 3-substituted indoles and benzaldehydes. Retrieved from [Link]

  • Semantic Scholar. (2022, January 4). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from [Link]

  • PubMed. (2022, March 15). High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (4-Phenylpiperazin-1-yl)methanamine synthesis

Technical Support Center: (4-Phenylpiperazin-1-yl)methanamine Synthesis Topic: Optimization of Yield and Stability in -Aminomethylation of 1-Phenylpiperazine. Audience: Senior Chemists & Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Phenylpiperazin-1-yl)methanamine Synthesis

Topic: Optimization of Yield and Stability in


-Aminomethylation of 1-Phenylpiperazine.
Audience:  Senior Chemists & Process Development Scientists.
Date:  February 17, 2026.

Executive Summary: The "Gem-Diamine" Challenge

You are likely encountering low yields (<30%) or "gummy" products when attempting to synthesize (4-phenylpiperazin-1-yl)methanamine (


).

The Core Issue: This molecule is a gem-diamine (specifically a hemiaminal derivative). Direct reaction of 1-phenylpiperazine, formaldehyde, and ammonia is thermodynamically biased toward the formation of the symmetric bis-adduct (


) or cyclic triazines, rather than the desired primary amine. Furthermore, the free base primary amine is chemically labile and prone to hydrolysis (retro-Mannich reaction) or polymerization.

This guide provides the Phthalimide Blocking Protocol and the Benzotriazole Methodology to bypass these thermodynamic traps.

Part 1: Critical Synthesis Protocols

Method A: The "Gabriel-Mannich" Route (Recommended for Isolation)

Best for: Isolating the primary amine moiety as a stable salt.

The Logic: Instead of using ammonia (which has three reactive protons, leading to polymerization), use Phthalimide . It acts as a "masked" ammonia equivalent with only one reactive site, preventing bis-alkylation.

Protocol:

  • Step 1 (Mannich Condensation):

    • Reagents: Phthalimide (1.0 eq), Formaldehyde (37% aq. or Paraformaldehyde, 1.1 eq), 1-Phenylpiperazine (1.0 eq).

    • Solvent: Ethanol (EtOH) or Methanol (MeOH).

    • Procedure: Dissolve phthalimide and 1-phenylpiperazine in refluxing EtOH. Add formaldehyde dropwise. Reflux for 3–5 hours.[1]

    • Observation: The product, N-((4-phenylpiperazin-1-yl)methyl)phthalimide, usually precipitates as a stable white solid upon cooling.

    • Yield Target: >85%.

  • Step 2 (Deprotection/Hydrazinolysis):

    • Reagents: Phthalimide-intermediate (1.0 eq), Hydrazine hydrate (1.2 eq).

    • Solvent: Ethanol.[1]

    • Procedure: Reflux the intermediate with hydrazine for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Workup (Critical): Filter off the solid phthalhydrazide. The filtrate contains your target amine.

    • Stabilization: Do not concentrate to dryness. Immediately treat the filtrate with HCl/Ether to precipitate the (4-phenylpiperazin-1-yl)methanamine dihydrochloride salt . The free base is unstable.

Method B: The Katritzky Benzotriazole Route (High Versatility)

Best for: Using the methanamine as an intermediate for further reactions (e.g., amide coupling).

The Logic: Benzotriazole (Bt) and formaldehyde form a stable adduct with the amine. The "Bt" group is a good leaving group, allowing you to swap it for other nucleophiles later, or reduce it.

Protocol:

  • Mix Benzotriazole (1.0 eq), Formaldehyde (1.0 eq), and 1-Phenylpiperazine (1.0 eq) in Ethanol.

  • Stir at Room Temperature (24h).

  • The product, 1-((4-phenylpiperazin-1-yl)methyl)-1H-benzotriazole, crystallizes out.

  • Yield: Often >90%.

  • Utility: This stable solid can be stored. To generate the amine equivalent in situ, react this intermediate with nucleophiles (like Grignards or amines) or reduce it.

Part 2: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Formation of "Bis" Product (M.W. ~336)Stoichiometry Error: Using ammonia or excess formaldehyde without a blocking group.Switch to Method A. If you must use ammonia, use a massive excess (50 equiv.) to statistically favor the mono-adduct, but this is wasteful.
Product turns to oil/gum Hydrolysis: The target is a hemiaminal ether/amine. Moisture causes it to revert to formaldehyde + piperazine.Salt Formation: Isolate immediately as the HCl or Fumarate salt. Never store as a free base. Store in a desiccator.
Low Yield in Step 1 Formaldehyde Quality: Paraformaldehyde depolymerization was incomplete.If using Paraformaldehyde, add a catalytic amount of base (NaOH) or acid to ensure full depolymerization before adding the amine.
Precipitate in Step 2 won't filter Incomplete Hydrazinolysis: The reaction didn't finish, or the byproduct is clogging.Add slight excess HCl to solubilize the amine product, filter the insoluble phthalhydrazide, then basify the filtrate cold and extract.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Thermodynamic Trap" of direct synthesis versus the "Protected Route."

SynthesisPathways Start 1-Phenylpiperazine + Formaldehyde Ammonia + Ammonia (Direct) Start->Ammonia Route 1 (Risky) Phthalimide + Phthalimide (Method A) Start->Phthalimide Route 2 (Recommended) UnstableInter Intermediate: Gem-Diamine Ammonia->UnstableInter BisProduct Bis-Adduct (Impurity) Ph-Pip-CH2-Pip-Ph UnstableInter->BisProduct Rapid Dimerization StableInter Stable Intermediate: N-(Ph-Pip-Methyl)phthalimide Phthalimide->StableInter Mannich Condensation Hydrazine + Hydrazine (Deprotection) StableInter->Hydrazine Target Target Product: (4-Phenylpiperazin-1-yl)methanamine Hydrazine->Target High Yield Release

Caption: Figure 1. Comparison of the Direct Ammonia route (leading to dimerization) vs. the Phthalimide "Blocking" route (yielding the target amine).

Part 4: References & Grounding

  • Katritzky, A. R., et al. (1993).[2] The conversion of secondary into tertiary amides using benzotriazole methodology.[2][3] The Journal of Organic Chemistry.[2][3][4] (Establishes the stability of Benzotriazole-Mannich bases).

  • Love, B. E., & Raje, P. S. (1994). Synthesis of N-(aminomethyl)phthalimides. Synthetic Communications.[3] (Foundational protocol for Phthalimide-Mannich reactions).

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[1] European Journal of Medicinal Chemistry. (Review of Mannich base stability and synthesis strategies).

  • Holy, A., et al. (1980). Mannich bases of 1-phenylpiperazine. Collection of Czechoslovak Chemical Communications. (Specific data on phenylpiperazine reactivity with formaldehyde).

Final Scientist's Note:

If your application allows, consider extending the linker to an ethyl group (i.e., 2-(4-phenylpiperazin-1-yl)ethanamine). The 2-carbon linker is chemically stable, commercially available, and avoids the inherent hydrolytic instability of the 1-carbon methanamine (aminal) series. If you strictly require the 1-carbon linker, Method A (Phthalimide) is your only reproducible path to high yields.

Sources

Optimization

Preventing hydrolysis of (4-Phenylpiperazin-1-yl)methanamine in solution

Welcome to the technical support resource for (4-Phenylpiperazin-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for ensuring the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (4-Phenylpiperazin-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for ensuring the stability of this compound in solution. We will address common challenges related to its hydrolytic degradation and offer field-proven strategies to maintain its integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (4-Phenylpiperazin-1-yl)methanamine, and why is its stability in solution a concern?

(4-Phenylpiperazin-1-yl)methanamine is a novel arylpiperazine derivative. The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets.[1][2] The primary amine introduced by the methanamine group adds a key site for potential therapeutic interactions and further chemical modification.

However, the structural features that make it promising also render it susceptible to degradation in aqueous environments. The primary amine can undergo various reactions, but the most common non-oxidative degradation pathway in solution is hydrolysis. Loss of compound integrity can lead to decreased potency, altered biological activity, and inconsistent experimental results, making stability a critical parameter to control.[1]

Q2: What is the primary mechanism of hydrolysis for (4-Phenylpiperazin-1-yl)methanamine?

While not a classic ester or amide hydrolysis, the C-N bond between the piperazine ring and the aminomethyl group is the primary point of hydrolytic instability. The degradation is thought to proceed via a retro-Mannich or iminium ion-mediated pathway, which is significantly influenced by pH.

The proposed mechanism involves two key steps:

  • Formation of an Iminium Ion Intermediate: The piperazine nitrogen can facilitate the elimination of the primary amine, forming a highly reactive electrophilic iminium ion.

  • Nucleophilic Attack by Water: Water molecules in the solution act as nucleophiles, attacking the iminium ion. This leads to the cleavage of the C-N bond, resulting in the formation of 4-phenylpiperazine and formaldehyde.

This process is one of the most common degradation pathways for chemical structures in solution and can be catalyzed by both acidic and basic conditions.[1][3]

G

Q3: What are the critical factors influencing the hydrolysis of this compound?

The stability of (4-Phenylpiperazin-1-yl)methanamine is primarily dictated by the following factors:

  • pH: This is the most critical factor. The rate of hydrolysis is often pH-dependent.[4] Both strongly acidic (pH < 3) and strongly alkaline (pH > 9) conditions can accelerate degradation.[1] The optimal pH for stability is typically found in the mid-range, where the compound exists in its most stable protonated state without being subjected to significant hydroxide-ion-catalyzed degradation.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] Storing solutions at lower temperatures (e.g., 2-8°C or -20°C) is a standard method for slowing degradation.[5]

  • Buffer System: The choice of buffer is crucial not only for maintaining pH but also because some buffer components can participate in the degradation reaction.[6][7] For instance, citrate or phosphate buffers may interact differently with the compound compared to TRIS or HEPES buffers.

  • Solvent Composition: While the compound may be more stable in organic solvents, many biological assays require aqueous solutions. The use of co-solvents like DMSO or ethanol to prepare stock solutions can be beneficial, but the final concentration of the organic solvent in the aqueous working solution should be minimized and tested for compatibility.

Troubleshooting Guides & Protocols

Problem: I'm observing a rapid loss of my compound in an aqueous solution.

This is a common issue and is almost always linked to incorrect pH or temperature conditions.

Immediate Action Plan:

  • Verify Solution pH: Use a calibrated pH meter to check the pH of your solution immediately after preparation. Do not rely on the theoretical pH of the water or buffer.

  • Lower the Temperature: Immediately move your solution to a 2-8°C environment (refrigerator) or freeze it at -20°C or -80°C for long-term storage.

  • Use a Buffer: If you are using unbuffered water (e.g., deionized water), the pH can fluctuate significantly. Prepare your solutions in a suitable buffer system within the recommended pH range.[8][9]

G

Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to maximize the shelf-life of your concentrated stock solution.

  • Solvent Selection: Dissolve the solid (4-Phenylpiperazin-1-yl)methanamine in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). The compound is expected to be stable for extended periods in aprotic organic solvents.

  • Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in low-retention microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5]

  • Storage: Store the aliquots at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks to months).

  • Preparation of Working Solution: For your experiment, thaw a single aliquot. Dilute it to the final working concentration in a pre-chilled, appropriate buffer (see Table 1). Use the working solution immediately and discard any unused portion.

Problem: I see an unexpected peak in my HPLC/LC-MS analysis. Could it be a degradant?

It is highly likely. The primary hydrolytic degradation product is 4-phenylpiperazine.

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺
(4-Phenylpiperazin-1-yl)methanamine 191.27192.15
4-Phenylpiperazine (Degradant) 162.23163.13

Verification Protocol (Forced Degradation Study):

This controlled experiment helps to confirm the identity of degradation products.

  • Prepare Samples:

    • Control: Prepare a 100 µM solution of the compound in a stable buffer (e.g., 10 mM HEPES, pH 7.0).

    • Acid Stress: Prepare a 100 µM solution in 0.1 M HCl.

    • Base Stress: Prepare a 100 µM solution in 0.1 M NaOH.

  • Incubation: Incubate all three samples at 50°C for 4-6 hours.

  • Analysis: Analyze all samples by LC-MS.

  • Confirmation: If the new peak in your experimental sample matches the retention time and mass of the major peak formed under the acid/base stress conditions (m/z = 163.13), you have likely confirmed its identity as 4-phenylpiperazine.

Recommended Solution Parameters

To minimize hydrolysis, careful selection of buffers and solvents is essential. The following table provides guidance based on general principles of amine stability.

Table 1: Recommended Buffers and Solvents

ParameterRecommendationRationale & Causality
Optimal pH Range 6.0 - 7.5 In this range, the primary aliphatic amine (pKa ~9-10) is predominantly protonated (-NH3⁺), which protects it from acting as a leaving group. The N-phenylpiperazine nitrogen (pKa ~2-3) is unprotonated. This pH range strikes a balance, avoiding both acid- and base-catalyzed hydrolysis.[10]
Recommended Buffers HEPES, PBS (Phosphate-Buffered Saline), TRISThese are common biological buffers that maintain pH effectively in the optimal range and are generally non-reactive.[7][8] Always prepare buffers fresh and verify the final pH.
Buffers to Use with Caution Citrate, AcetateThese buffers are acidic and could accelerate degradation if not carefully pH-adjusted to the optimal range. They may also chelate trace metals that could catalyze other reactions.
Stock Solution Solvent Anhydrous DMSO, Anhydrous EthanolAprotic or non-aqueous solvents prevent hydrolysis from occurring. Ensure they are anhydrous to minimize water content.[5]
Co-solvents (Working Solution) <1% DMSO or EthanolWhile necessary for solubility, high concentrations of organic solvents can disrupt biological systems. Keep the final concentration as low as possible.

By adhering to these guidelines and proactively troubleshooting potential stability issues, you can ensure the integrity of (4-Phenylpiperazin-1-yl)methanamine in your experiments, leading to more accurate and reproducible results.

References

  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Available at: [Link]

  • ACS Publications. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Available at: [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available at: [Link]

  • University Blog Service. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture | Rochelle. Available at: [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Available at: [Link]

  • Nevakar. (n.d.). Hydrolysis in Pharmaceutical Formulations. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • Pharma Knowledge. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • Patsnap Synapse. (2025). What Is the Role of Buffers in Biochemical Experiments? Available at: [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available at: [Link]

  • ReAgent Chemicals. (2025). How Do Biological Buffers Work? | The Science Blog. Available at: [Link]

  • Westlab. (2024). The Vital Role of pH Buffer Solution in Chemical Reactions. Available at: [Link]

  • ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]

  • PubMed. (2007). Novel class of arylpiperazines containing N-acylated amino acids: their synthesis, 5-HT1A, 5-HT2A receptor affinity, and in vivo pharmacological evaluation. Available at: [Link]

  • Biology LibreTexts. (2024). 2.4.2: pH, Buffers, Acids, and Bases. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Phenylpiperazine Methanamine

Welcome to the Technical Support Center for the purification of phenylpiperazine methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of phenylpiperazine methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these valuable compounds. Phenylpiperazine derivatives are significant pharmacophores found in a wide array of biologically active compounds, making their purity crucial for accurate downstream applications.[1][2][3] This resource combines established scientific principles with field-proven insights to help you navigate the complexities of purification, ensuring the integrity and quality of your final product.

I. Understanding the Challenges: Why is Purifying Phenylpiperazine Methanamine Difficult?

The purification of phenylpiperazine methanamine and related structures can be challenging due to the basic nature of the amine groups.[4][5] This basicity often leads to strong interactions with acidic stationary phases like silica gel during chromatography, resulting in poor separation, peak tailing, and potential compound degradation.[4][5] Furthermore, the synthesis of these compounds can result in a variety of impurities, including starting materials, reagents, and structurally similar byproducts, which can be difficult to remove using standard techniques.

II. Troubleshooting Purification by Technique

This section provides a detailed troubleshooting guide for the most common purification methods used for phenylpiperazine methanamine.

A. Crystallization

Crystallization is a powerful technique for purifying solid compounds. However, achieving good quality crystals of phenylpiperazine derivatives can be challenging.

Q: My compound will not crystallize. What can I do?

A:

  • Solvent Selection is Key: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. Good crystallization often occurs from a solvent system where the compound is soluble when hot but sparingly soluble at room temperature or below. Consider solvent pairs, such as ethanol/water, toluene/heptane, or ethyl acetate/petroleum ether.[2][6]

  • Induce Crystallization: If your compound remains an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding with a small crystal of the pure compound, if available, can also initiate crystallization.

  • Concentration Matters: Slowly evaporating the solvent can help reach the saturation point necessary for crystal formation.

  • Purity Check: Highly impure samples may resist crystallization. Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before attempting crystallization.

Q: My crystals are very small or have an oily appearance. How can I improve crystal quality?

A:

  • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Control Supersaturation: Avoid overly concentrated solutions, which can lead to rapid precipitation rather than ordered crystal growth.

  • Recrystallization: If the initial crystals are of poor quality, a second crystallization from a different solvent system can significantly improve purity.

B. Column Chromatography

Column chromatography is a widely used method for purifying organic compounds. However, the basicity of phenylpiperazine methanamine presents unique challenges when using standard silica gel.

Q: My compound is streaking or showing significant tailing on a silica gel column. What is happening and how can I fix it?

A: The acidic nature of silica gel strongly interacts with the basic amine groups of your compound, causing the observed streaking and tailing.[4][5] This interaction can also lead to irreversible adsorption and loss of your product.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups on the silica surface. Common choices include:

    • Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the eluent.[4]

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase.[5]

  • Alternative Stationary Phases:

    • Amine-functionalized Silica: This is often the most effective solution, as the stationary phase is designed to minimize interactions with basic compounds, leading to sharper peaks and better separation.[5]

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic amines.[4]

  • Reversed-Phase Chromatography: For more polar phenylpiperazine derivatives, reversed-phase chromatography can be a viable option. Using a mobile phase with a high pH will keep the amine in its neutral, free-base form, which can improve retention and separation on a C18 column.[4]

Workflow for Optimizing Amine Purification by Column Chromatography

Caption: A decision tree for troubleshooting column chromatography of basic amines.

C. Acid-Base Extraction

Acid-base extraction is a highly effective method for separating basic compounds like phenylpiperazine methanamine from acidic and neutral impurities.[7][8][9] The principle relies on the differential solubility of the amine and its protonated salt form in organic and aqueous phases.

Q: I performed an acid-base extraction, but my yield is low. What could have gone wrong?

A:

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently low (typically pH 1-2) during the acid wash to fully protonate the amine and draw it into the aqueous phase.[10] Conversely, when basifying to recover the free amine, ensure the pH is sufficiently high (typically pH 11-12) to fully deprotonate the ammonium salt.[11][12] Use a pH meter or pH paper to verify.

  • Insufficient Mixing: Ensure vigorous mixing of the two phases in the separatory funnel to maximize the surface area for extraction.

  • Emulsion Formation: Emulsions can trap your product at the interface of the two layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

  • Multiple Extractions: A single extraction may not be sufficient. Performing multiple extractions with smaller volumes of the aqueous acid or base will be more effective than a single extraction with a large volume.[7]

Experimental Protocol: Acid-Base Extraction for Phenylpiperazine Methanamine Purification

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane, ethyl acetate, or toluene.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated phenylpiperazine methanamine will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction of the organic layer two more times to ensure complete removal of the amine. Combine all aqueous extracts.

  • Wash: The original organic layer now contains neutral and acidic impurities and can be discarded (or worked up separately if desired).

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated aqueous base (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH 11-12). The free amine will precipitate out or form an oily layer.

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane). The neutral, free-base phenylpiperazine methanamine will now move back into the organic layer. Repeat this extraction two more times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified phenylpiperazine methanamine.

Visualization of Acid-Base Extraction Workflow

G Crude Crude Reaction Mixture (Phenylpiperazine Methanamine + Impurities) in Organic Solvent Add_Acid Add Dilute Aqueous Acid (e.g., 1M HCl) Crude->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous_Layer Aqueous Layer (Protonated Amine Salt) Separate1->Aqueous_Layer Contains Product Organic_Layer1 Organic Layer (Neutral & Acidic Impurities) Separate1->Organic_Layer1 Contains Impurities Add_Base Add Aqueous Base (e.g., 6M NaOH) to pH 11-12 Aqueous_Layer->Add_Base Back_Extract Extract with Fresh Organic Solvent Add_Base->Back_Extract Separate2 Separate Layers Back_Extract->Separate2 Organic_Layer2 Organic Layer (Pure Phenylpiperazine Methanamine) Separate2->Organic_Layer2 Contains Product Aqueous_Waste Aqueous Layer (Waste) Separate2->Aqueous_Waste Dry_Concentrate Dry and Concentrate Organic_Layer2->Dry_Concentrate Pure_Product Pure Product Dry_Concentrate->Pure_Product

Caption: The workflow for purifying phenylpiperazine methanamine using acid-base extraction.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my phenylpiperazine methanamine synthesis?

  • A1: Common impurities include unreacted starting materials (e.g., aniline, di-(2-chloroethyl)amine hydrochloride), over-alkylated byproducts (e.g., N,N'-dialkylated piperazines), and side-products from competing reactions.[13][14] Isomeric impurities, such as 1-methyl-2-phenylpiperazine when synthesizing 1-methyl-3-phenylpiperazine, can also be present depending on the synthetic route.[11][12]

Q2: Can I use distillation to purify my phenylpiperazine methanamine?

  • A2: Yes, if your compound is thermally stable and has a boiling point that is significantly different from the impurities, vacuum distillation can be an effective purification method.[13] However, for high-boiling or thermally sensitive compounds, this method may not be suitable.

Q3: I'm concerned about the environmental impact of my purification. Are there greener alternatives?

  • A3: A recently developed method uses trichloroacetic acid (TCA) to precipitate the amine as its salt. The salt is then heated, causing the TCA to decompose into volatile byproducts (chloroform and carbon dioxide), leaving the pure amine.[15][16] This method can significantly reduce the amount of solvent waste compared to traditional extraction and chromatography.[15][16]

Q4: How can I confirm the purity of my final product?

  • A4: A combination of techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity analysis.[11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound. For crystalline solids, determining the melting point can also be a good indicator of purity.

IV. Summary of Purification Parameters

Purification TechniqueKey Parameters to OptimizeCommon IssuesTroubleshooting Tips
Crystallization Solvent system, cooling rate, concentrationFailure to crystallize, oiling out, poor crystal qualityScreen multiple solvents/solvent pairs, slow cooling, seeding, recrystallization
Column Chromatography Stationary phase, mobile phase composition (including additives)Peak tailing, streaking, irreversible adsorption on silicaAdd triethylamine or ammonia to the eluent, use amine-functionalized silica or basic alumina
Acid-Base Extraction pH of aqueous washes, number of extractions, solvent choiceLow recovery, emulsion formationEnsure complete protonation/deprotonation with pH checks, perform multiple extractions, use brine to break emulsions

This technical support guide provides a comprehensive overview of the key challenges and solutions for the purification of phenylpiperazine methanamine. By understanding the underlying chemical principles and applying these troubleshooting strategies, you can significantly improve the purity and yield of your target compounds.

V. References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Online]. Available: [Link]

  • European Patent Office. (n.d.). Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them. Google Patents. [Online]. Available:

  • Groom, C. R., et al. (2016). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 694–698. [Online]. Available: [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. [Online]. Available: [Link]

  • MDPI. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Online]. Available: [Link]

  • Reddit. (2024, March 12). Amine workup. [Online]. Available: [Link]

  • University of Rochester. (n.d.). Workup: Amines. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Online]. Available: [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine. (2004). Google Patents. [Online]. Available:

  • A kind of preparation method of N-phenylpiperazine. (2016). Google Patents. [Online]. Available:

  • Preparation of n-substituted piperazines. (1950). Google Patents. [Online]. Available:

  • Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (2006). Google Patents. [Online]. Available:

  • Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. (2015). Google Patents. [Online]. Available:

  • Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Online]. Available: [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Online]. Available: [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Online]. Available: [Link]

  • Gas Processing & LNG. (2020, November 30). Startup troubleshooting of amine units in LNG export facilities. [Online]. Available: [Link]

  • ResearchGate. (2018). Why Amine Systems Fail – An in-depth Study of Amine System Failures. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. [Online]. Available: [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Online]. Available: [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: (4-Phenylpiperazin-1-yl)methanamine Stability Guide

Executive Summary: The Stability Paradox As researchers, we often default to acidic conditions (pH 2–4) to solubilize amines or improve peak shape in reverse-phase HPLC. For (4-Phenylpiperazin-1-yl)methanamine, this stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As researchers, we often default to acidic conditions (pH 2–4) to solubilize amines or improve peak shape in reverse-phase HPLC. For (4-Phenylpiperazin-1-yl)methanamine, this standard practice is destructive.

This molecule is chemically classified as a Mannich base (specifically containing an acyclic


-aminal linkage: 

). Unlike standard amines, this linkage is thermodynamically unstable in aqueous acid. The protonation of the nitrogen atoms catalyzes the cleavage of the methylene bridge, reverting the molecule to its precursors: 1-phenylpiperazine, formaldehyde, and ammonia.

The Golden Rule: Maintain neutral to basic conditions (pH 7.5 – 9.5) for all storage, processing, and analysis.

Module 1: The pH Landscape & Mechanism

To optimize stability, you must navigate the "Hydrolysis Zone." The following table summarizes the behavior of (4-Phenylpiperazin-1-yl)methanamine across the pH spectrum.

Table 1: pH-Dependent Stability Profile
pH ZoneConditionPredicted Half-Life (

)
Chemical Behavior
< 4.0 Critical Danger Minutes to HoursRapid Acid Hydrolysis. Protonation of the piperazine nitrogen destabilizes the

bond, ejecting the methylene group as formaldehyde.
4.0 – 7.0 Risk Zone Hours to DaysSlow Hydrolysis. Equilibrium shifts gradually. Acceptable for rapid injection but poor for autosampler stability.
7.5 – 9.5 Sweet Spot Weeks (at 4°C)Stable. The molecule remains unprotonated (or partially protonated) and the aminal linkage is kinetically stable.
> 11.0 Oxidation Risk VariableOxidative Degradation. While hydrolytically stable, extreme basicity increases the risk of

-oxidation or phenyl ring oxidation.
Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed mechanism you are fighting against.

degradation_mechanism Target (4-Phenylpiperazin-1-yl) methanamine (Stable at pH > 8) Protonated Protonated Intermediate (N+ ... N) Target->Protonated + H+ (Acidic pH) Transition Iminium Ion Transition State Protonated->Transition Slow Step Products Hydrolysis Products: 1. 1-Phenylpiperazine 2. Formaldehyde 3. Ammonia Transition->Products + H2O Products->Target Mannich Reaction (Requires Basic pH)

Figure 1: Acid-catalyzed hydrolysis pathway of the N-aminomethyl linkage. Note that acidic pH drives the reaction to the right (degradation).

Module 2: Troubleshooting & FAQs

Q1: I see "Ghost Peaks" in my LC-MS chromatogram. What are they?

Diagnosis: You are likely using a standard 0.1% Formic Acid or TFA mobile phase. The Artifacts:

  • Peak A (Early eluting): Formaldehyde (often invisible in UV, but seen as adducts in MS).

  • Peak B (Main degradation product): 1-Phenylpiperazine (Parent amine). Solution: Switch to a high-pH mobile phase.

  • Buffer: 10mM Ammonium Bicarbonate (pH 8.5–9.0).

  • Column: Use a high-pH stable C18 column (e.g., Waters XBridge, Agilent ZORBAX Extend-C18).

Q2: My sample precipitates when I adjust to pH 8. How do I handle solubility?

The Paradox: The compound is most stable where it is least soluble (as a free base). The Fix: Use a "Just-in-Time" organic co-solvent approach.

  • Dissolve the solid in 100% DMSO or Methanol (Stock solution).

  • Dilute into a buffer only immediately before use.

  • Do not dissolve directly in water/buffer if the concentration is high (>1 mg/mL).

  • Avoid Acidic Diluents: Never dilute the DMSO stock into 0.1% TFA water. Use 10mM Ammonium Bicarbonate.

Q3: Can I use this compound in cell culture (physiological pH 7.4)?

Answer: Yes, but with caveats. At pH 7.4, the half-life is moderate. However, cell culture media often contains amino acids and proteins that can react with the trace formaldehyde released if any hydrolysis occurs, potentially driving the equilibrium toward further degradation.

  • Protocol: Prepare the dosing solution in DMSO/PBS (pH 7.4) immediately before adding to cells. Do not store the diluted media at 37°C for prolonged periods before use.

Module 3: Optimized Experimental Protocols

Protocol A: High-pH HPLC Method (Stability Indicating)

Use this method to confirm the purity of your material without inducing artificial degradation.

  • Column: High-pH resistant C18 (e.g., 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Temperature: 25°C (Higher temps accelerate hydrolysis).

  • Detection: UV 254 nm (Phenyl ring) or MS (ESI+).

Protocol B: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in your current workflow.

troubleshooting_tree Start Issue: Loss of Signal or New Peaks CheckSolvent Check Dissolution Solvent Start->CheckSolvent IsAcidic Is solvent acidic? (e.g., 0.1% TFA, HCl) CheckSolvent->IsAcidic Action1 STOP. Re-prep in DMSO or MeOH/NH4OH IsAcidic->Action1 Yes CheckMobile Check HPLC Mobile Phase IsAcidic->CheckMobile No IsMPAcidic Is Mobile Phase acidic? CheckMobile->IsMPAcidic Action2 Switch to pH 9.0 (Ammonium Bicarbonate) IsMPAcidic->Action2 Yes CheckTemp Check Autosampler Temp IsMPAcidic->CheckTemp No IsHot Is Temp > 10°C? CheckTemp->IsHot Action3 Cool to 4°C immediately IsHot->Action3 Yes Final Investigate Oxidation (Add Antioxidant) IsHot->Final No

Figure 2: Diagnostic logic for identifying the root cause of instability.

References

  • Grokipedia. (2026). Phenylpiperazine - Chemical Properties and pKa Data. Retrieved from 3

    • Relevance: Establishes the baseline pKa of the parent phenylpiperazine (~8.71)
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Retrieved from 4

    • Relevance: Provides standard protocols for high-pH mobile phases (pH 7.5–11) necessary for stabilizing basic, acid-labile compounds.
  • MDPI. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Retrieved from 5

    • Relevance: Confirms the lability of Mannich bases (N-C-N linkage) under specific pH conditions and the reversibility of the reaction.
  • National Institutes of Health (PMC). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin. Retrieved from 6

    • Relevance: A direct case study on the acid-catalyzed hydrolysis of N-methylene-N linkages in drug derivatives, supporting the mechanism described in Module 1.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Guide: Phenylpiperazine vs. Benzylpiperazine Analogs

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1-Phenylpiperazine (1-PP) and its "methanamine" structural analog, Benzylpiperazine (BZP) . Note that "Phenylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1-Phenylpiperazine (1-PP) and its "methanamine" structural analog, Benzylpiperazine (BZP) . Note that "Phenylpiperazine methanamine" is chemically interpreted here as Benzylpiperazine (1-benzylpiperazine), which consists of a phenyl group attached to a piperazine ring via a methanamine (methylene) bridge.

Executive Summary & Nomenclature Clarification

In forensic and clinical toxicology, the distinction between 1-Phenylpiperazine (1-PP) and Benzylpiperazine (BZP) is critical. While 1-PP is a common metabolite of antidepressant drugs (e.g., nefazodone, trazodone) and a designer drug itself, BZP is a potent stimulant often marketed as "party pills."

The term "Phenylpiperazine methanamine" technically describes the BZP structure: a phenyl group linked to piperazine via a methan e (methylene) bridge. This guide compares these two distinct entities to prevent false positives in drug screening.

CompoundCommon NameChemical Structure DescriptionKey MS Feature
1-Phenylpiperazine 1-PPPhenyl ring directly bonded to Piperazine N1Nitrogen-Aryl bond cleavage
Benzylpiperazine BZPPhenyl ring bonded to Piperazine N1 via Methylene (

)
Tropylium ion formation (

91)

Mechanistic Fragmentation Analysis

1-Phenylpiperazine (1-PP) Fragmentation

Precursor Ion:


 (ESI) or 

(EI).

The fragmentation of 1-PP is driven by the stability of the aromatic amine and the fragility of the piperazine ring.

  • Piperazine Ring Cleavage (Retro-Diels-Alder-like):

    • The piperazine ring undergoes cleavage of the

      
       bond.
      
    • Loss of Imine (

      
      ):  Leads to characteristic ions.
      
    • Major Fragment (

      
       120/119):  In EI, the molecular ion loses a 
      
      
      
      fragment (42 Da) or
      
      
      (43 Da) to form the phenyl-aziridine or phenyl-amine cation.
  • Aryl-Nitrogen Retention:

    • Unlike BZP, the Phenyl-Nitrogen bond is strong. You rarely see a bare phenyl cation (

      
       77) as the base peak.
      
    • Base Peak (EI): Typically

      
       120  (Phenyl-NH-CH=CH
      
      
      
      radical cation).
Benzylpiperazine (BZP) Fragmentation

Precursor Ion:


 (ESI) or 

(EI).

BZP fragmentation is dominated by the weakness of the benzylic C-N bond.

  • Benzylic Cleavage (Dominant Pathway):

    • The bond between the benzyl methylene and the piperazine nitrogen is labile.

    • Base Peak (

      
       91):  Formation of the highly stable Tropylium ion  (
      
      
      
      ). This is the diagnostic marker for BZP.
  • Piperazine Loss:

    • The neutral loss of the piperazine ring (

      
      , 86 Da) confirms the benzyl attachment.
      
  • Secondary Fragments:

    • 
       134:  Loss of 
      
      
      
      from the piperazine ring while the benzyl group remains attached (less common than
      
      
      91).[1]

Visualization of Fragmentation Pathways[2][3]

The following DOT diagram illustrates the divergent fragmentation pathways of 1-PP and BZP.

FragmentationPathways cluster_legend Structural Key PP_Parent 1-Phenylpiperazine (1-PP) [M]+ m/z 162 PP_Frag1 Phenyl-Aziridine Cation m/z 120 (Base Peak) PP_Parent->PP_Frag1 Loss of C2H4N (Ring Cleavage) PP_Frag3 Piperazine Ring Fragment m/z 56 PP_Parent->PP_Frag3 C-N Bond Scission PP_Frag2 Phenyl Isocyanate-like m/z 119 PP_Frag1->PP_Frag2 -H BZP_Parent Benzylpiperazine (BZP) [M]+ m/z 176 BZP_Frag1 Tropylium Ion m/z 91 (Base Peak) BZP_Parent->BZP_Frag1 Benzylic Cleavage (Loss of Piperazine) BZP_Frag2 Benzyl-Aziridine m/z 134 BZP_Parent->BZP_Frag2 Ring Contraction (Minor Path) BZP_Frag3 Piperazine Fragment m/z 44 BZP_Parent->BZP_Frag3 Ring Fragmentation BZP_Frag2->BZP_Frag1 -C2H5N Key1 1-PP: Phenyl-N Bond (Strong) Key2 BZP: Benzyl-N Bond (Weak)

Caption: Comparative fragmentation pathways. 1-PP retains the N-Aryl bond (blue), while BZP preferentially cleaves at the benzylic position (red) to form the tropylium ion.

Experimental Data Comparison

The following table summarizes the diagnostic ions observed in Electron Ionization (EI) at 70 eV.

Feature1-Phenylpiperazine (1-PP)Benzylpiperazine (BZP)
Molecular Weight 162.23 g/mol 176.26 g/mol
Molecular Ion (

)

162 (Medium Intensity)

176 (Low Intensity)
Base Peak (100%)

120
(or 119)

91
(Tropylium)
Diagnostic Fragment 1

70 (Piperazine ring)

134 (

)
Diagnostic Fragment 2

56 (

)

65 (Cyclopentadienyl)
Interference Risk Trazodone metabolitesMethamphetamine (false pos.)
Chromatographic Separation (Protocol)

Since these compounds are basic amines, they require specific column chemistry to avoid peak tailing.

Recommended LC-MS/MS Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar interferences).

    • 1-8 min: 5%

      
       90% B (Linear ramp).
      
    • 8-10 min: 90% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (MRM).

MRM Transitions (Precursor


 Product): 
  • 1-PP:

    
     (Quant), 
    
    
    
    (Qual).
  • BZP:

    
     (Quant), 
    
    
    
    (Qual).

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

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Comparative

A Tale of Two Amines: A Comparative Reactivity Guide to (4-Phenylpiperazin-1-yl)methanamine and Ethanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, primary amines are indispensable nucleophilic building blocks. Their reactivity, however, is not monolithic.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, primary amines are indispensable nucleophilic building blocks. Their reactivity, however, is not monolithic. The structural and electronic environment surrounding the amine functional group dictates its behavior, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth comparison of two structurally divergent primary amines: the simple, compact ethanamine and the sterically encumbered, multifunctional (4-Phenylpiperazin-1-yl)methanamine .

Understanding the nuanced differences in their reactivity is crucial for rational reaction design, troubleshooting synthetic challenges, and accelerating drug discovery programs where such moieties are common.

Structural and Electronic Disparity

At first glance, both molecules offer a primary amine (-NH₂) ready for chemical transformation. However, their backbones are fundamentally different, imposing dramatic consequences on the accessibility and electron density of the nitrogen's lone pair.

Ethanamine is a small, aliphatic amine. The ethyl group is a weak sigma-donor (σ-donor), which slightly increases the electron density on the nitrogen atom through an inductive effect compared to ammonia. Its structure is linear and flexible, offering minimal steric hindrance.

** (4-Phenylpiperazin-1-yl)methanamine** is a far more complex molecule. The primary amine is attached to a methylene bridge, which is in turn connected to a bulky, conformationally restricted piperazine ring. This structure introduces several key factors:

  • Steric Hindrance: The large phenylpiperazine group acts as a significant steric shield, physically obstructing the path for an electrophile to approach the nitrogen's lone pair.[1][2]

  • Electronic Effects: The molecule contains two additional tertiary amine nitrogens within the piperazine ring. These atoms, particularly the nitrogen adjacent to the phenyl group, are less basic and can exert a net electron-withdrawing effect on the primary amine, reducing its nucleophilicity.

  • Multiple Basic Sites: The presence of three nitrogen atoms means that in acidic conditions, protonation can occur at multiple sites, complicating reaction profiles.

Caption: Steric hindrance impeding electrophile (E+) approach.

Due to the massive steric bulk of the phenylpiperazine group, (4-Phenylpiperazin-1-yl)methanamine is a significantly weaker nucleophile than ethanamine . This difference in nucleophilicity is the single most important factor governing their comparative reactivity.

Reactivity in Key Synthetic Transformations

The disparity in steric hindrance and nucleophilicity leads to predictable differences in performance across common reactions.

Amide Bond Formation (Acylation)

Acylation involves the nucleophilic attack of the amine on a carbonyl carbon of an acyl chloride, anhydride, or activated carboxylic acid.

  • Ethanamine: Reacts rapidly and often exothermically with acyl chlorides at room temperature or below. [3]Standard coupling conditions (e.g., EDC, HOBt) with carboxylic acids proceed efficiently.

  • (4-Phenylpiperazin-1-yl)methanamine: The reaction is much slower. With a highly reactive acyl chloride, the reaction may require elevated temperatures and longer reaction times to achieve a reasonable conversion. With standard peptide coupling reagents, the reaction can be sluggish and may require specialized, more potent coupling agents or microwave assistance to drive to completion.

Nucleophilic Substitution (Alkylation)

In Sₙ2 reactions with alkyl halides, the amine's lone pair must perform a backside attack on the electrophilic carbon. [4]

  • Ethanamine: Readily undergoes alkylation with primary and some secondary alkyl halides. A common issue is over-alkylation, leading to mixtures of secondary and tertiary amines and even quaternary ammonium salts. [4]* (4-Phenylpiperazin-1-yl)methanamine: Sₙ2 reactions are exceptionally slow due to steric hindrance. The bulky nucleophile cannot easily achieve the required geometry for backside attack. [5]This low reactivity can be advantageous, as it minimizes the risk of over-alkylation. To achieve alkylation, more reactive electrophiles (e.g., alkyl triflates) or much harsher conditions may be necessary.

Experimental Protocol: Comparative Acylation with Benzoyl Chloride

To illustrate the practical consequences of these differences, we present comparative protocols for the acylation of each amine with benzoyl chloride. The protocols are designed to be self-validating; the stark difference in required conditions highlights the reactivity gap.

Experimental_Workflow start Start: Prepare Reagents dissolve Dissolve Amine & Triethylamine in DCM start->dissolve cool Cool Solution to 0°C dissolve->cool add_bzcl Add Benzoyl Chloride Dropwise cool->add_bzcl react Reaction Period add_bzcl->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup After completion dry Dry (Na₂SO₄), Filter, Concentrate workup->dry purify Purify via Column Chromatography dry->purify end End: Characterize Product purify->end

Caption: General workflow for the comparative acylation experiment.

Protocol 4.1: Synthesis of N-ethylbenzamide (from Ethanamine)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethanamine (1.0 eq) and triethylamine (1.2 eq) to dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add benzoyl chloride (1.05 eq) dropwise over 5 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction: Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Monitoring: Monitor reaction completion by TLC or LC-MS, expecting full conversion.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity.

Protocol 4.2: Synthesis of N-((4-phenylpiperazin-1-yl)methyl)benzamide
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Phenylpiperazin-1-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) to a higher-boiling solvent like 1,2-dichloroethane (DCE, 0.2 M).

  • Addition: Add benzoyl chloride (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours .

  • Monitoring: Monitor the reaction periodically by TLC or LC-MS. The reaction will proceed significantly slower than with ethanamine.

  • Workup: After cooling to room temperature, quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography.

Summary of Expected Outcomes
ParameterEthanamine Reaction(4-Phenylpiperazin-1-yl)methanamine Reaction
Temperature 0°C to Room Temp60-70°C
Reaction Time < 1 hour4-6 hours
Reagent Excess Minimal excess neededLarger excess of reagents may be required
Purity Often high purity post-workupPurification almost always necessary
Expected Yield > 90%60-80% (highly dependent on conditions)

Conclusion and Strategic Implications

The comparison between ethanamine and (4-phenylpiperazin-1-yl)methanamine serves as a powerful case study in the dominance of steric effects in nucleophilic reactions.

  • Ethanamine is a prototypical small, highly nucleophilic primary amine. It is the reagent of choice for rapid, efficient reactions where its small size is an asset and potential over-reactivity can be controlled. [6][7]

  • (4-Phenylpiperazin-1-yl)methanamine is a sterically hindered and moderately basic primary amine. Its reactivity is significantly attenuated, making it a much weaker nucleophile. Synthetic transformations require more forcing conditions, including higher temperatures, longer reaction times, and potentially more potent reagents.

For drug development professionals, this has direct implications. While the phenylpiperazine motif is valuable for its pharmacological properties and ability to modulate physicochemical characteristics like solubility and lipophilicity, its incorporation via a sterically hindered primary amine requires careful planning. [8][9]Standard reaction conditions may fail, and optimization is almost always necessary. Conversely, the reduced reactivity can be exploited to achieve selective reactions or prevent undesired side reactions like over-alkylation. A thorough understanding of these steric and electronic principles is essential for navigating the complexities of modern organic synthesis.

References

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Validation

A Researcher's Guide to the Structural Validation of N-substituted Phenylpiperazine Mannich Bases

For Immediate Release In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. N-substituted phenylpiperazine Mannich bases are a class of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. N-substituted phenylpiperazine Mannich bases are a class of compounds that have garnered significant attention for their diverse pharmacological potential, including antimicrobial, anticonvulsant, and anticancer activities.[1][2] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure. Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of successful pharmaceutical research.

This guide provides an in-depth comparison of the primary analytical techniques employed for the structural validation of N-substituted phenylpiperazine Mannich bases. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to support critical decision-making in the laboratory.

The Imperative of Multi-faceted Structural Analysis

No single analytical technique can unequivocally determine the complex structure of a novel N-substituted phenylpiperazine Mannich base. A comprehensive and validated structural assignment necessitates a synergistic approach, integrating data from multiple spectroscopic and analytical methods. The most pivotal of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Comparative Analysis of Key Validation Techniques

A strategic combination of spectroscopic and spectrometric methods is essential for the unambiguous structural determination of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-substituted phenylpiperazine Mannich bases, a suite of 1D and 2D NMR experiments is required for complete chemical shift assignments.[3]

Core Techniques and Their "Why":

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The integration of signals reveals the relative number of protons, while splitting patterns (multiplicity) indicate neighboring protons. For phenylpiperazine derivatives, characteristic signals for aromatic protons, piperazine ring protons, and the methylene bridge of the Mannich base are observed.[4][5]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's functional group and hybridization state.[6][7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as the phenyl ring, the piperazine moiety, and the Mannich base side chain.[3]

Data Presentation: Characteristic NMR Shifts

Structural Moiety ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
Phenyl Ring Protons6.8 - 7.3110 - 150Protons on the phenyl ring show correlations to carbons within the ring and potentially to the piperazine carbon attached to the nitrogen.
Piperazine Ring Protons2.5 - 3.545 - 55Protons on the piperazine ring show correlations to other carbons within the ring and to the methylene bridge carbon.
Mannich Base Methylene (-CH₂-)4.0 - 5.050 - 70The methylene protons are key for confirming the Mannich base structure, showing correlations to the piperazine carbon and the aromatic carbon of the phenol/indole moiety.

Experimental Protocol: A Self-Validating NMR Workflow

  • Sample Preparation: Dissolve 5-10 mg of the purified Mannich base in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. Ensure adequate signal-to-noise and resolution.

  • 2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters for the specific compound.

  • Data Analysis:

    • Assign the straightforward signals first (e.g., solvent, known impurities).

    • Use the HSQC to link proton and carbon signals.

    • Build molecular fragments using COSY data to establish proton-proton connectivity.

    • Utilize HMBC to connect the fragments and confirm the overall structure. The correlation between the methylene bridge protons and both the piperazine ring and the other aromatic/heterocyclic system is the definitive proof of the Mannich base linkage.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Data Analysis & Structure Building H1 ¹H NMR Assign Assign Signals H1->Assign C13 ¹³C NMR C13->Assign COSY COSY Fragments Build Fragments COSY->Fragments Proton-Proton Connectivity HSQC HSQC HSQC->Fragments HMBC HMBC Connect Connect Fragments HMBC->Connect Assign->HSQC Proton-Carbon Correlation Fragments->HMBC Long-Range Correlations Final_Structure Validated Structure Connect->Final_Structure

Caption: A logical workflow for the structural elucidation of N-substituted phenylpiperazine Mannich bases using a combination of 1D and 2D NMR techniques.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Core Techniques and Their "Why":

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. This is a critical step in confirming the proposed chemical formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is often characteristic of a particular chemical scaffold and can be used to confirm the connectivity of the molecule.[8]

Data Presentation: Common Fragmentation Pathways

For N-substituted phenylpiperazine Mannich bases, characteristic fragmentation often involves cleavage of the bonds adjacent to the nitrogen atoms and the benzylic position.

Fragment Ion (m/z) Proposed Structure/Loss Significance
[M - (Aryl-CH₂)]⁺Loss of the Mannich base side chainConfirms the presence of the Mannich base moiety.
[Phenylpiperazine]⁺Cleavage of the bond connecting the piperazine to the methylene bridgeIndicates the presence of the N-substituted phenylpiperazine core.
Characteristic piperazine ring fragmentsm/z 56, 70, 119These are common fragment ions for phenylpiperazines, resulting from the cleavage of the piperazine ring.[8]

Experimental Protocol: A Self-Validating MS Workflow

  • Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer, typically via electrospray ionization (ESI).

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺).

  • HRMS Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Compare this with the theoretical composition of the proposed structure.

  • MS/MS Analysis: Select the molecular ion for collision-induced dissociation (CID) and acquire the tandem mass spectrum.

  • Fragmentation Analysis: Propose structures for the major fragment ions and ensure they are consistent with the proposed overall structure of the molecule. The observation of fragments corresponding to both the phenylpiperazine portion and the other aromatic component, as well as the intact Mannich base, provides strong evidence for the correct structure.

Logical Relationship in MS-Based Validation

MS_Validation Proposed_Structure Proposed Structure (from Synthesis & NMR) HRMS HRMS Analysis Proposed_Structure->HRMS MSMS MS/MS Analysis Proposed_Structure->MSMS Elemental_Comp Elemental Composition HRMS->Elemental_Comp Accurate Mass Frag_Pattern Fragmentation Pattern MSMS->Frag_Pattern CID Validated_Structure Validated Structure Elemental_Comp->Validated_Structure Matches Theoretical Frag_Pattern->Validated_Structure Consistent with Proposed Connectivity

Caption: The process of validating a proposed chemical structure using high-resolution and tandem mass spectrometry.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[9][10]

The "Why" of X-ray Crystallography:

  • Unambiguous Connectivity: It provides a definitive map of how atoms are connected.

  • Stereochemistry: It can determine the absolute configuration of chiral centers.

  • Conformation: It reveals the preferred conformation of the molecule in the solid state, which can provide insights into its potential bioactive conformation.[11]

Data Presentation: Key Crystallographic Parameters

Parameter Significance
Space Group & Unit Cell DimensionsDescribes the symmetry and size of the repeating unit in the crystal lattice.[9][10]
Bond Lengths & AnglesConfirms the expected geometries of the functional groups.
Torsion AnglesDefines the conformation of flexible parts of the molecule, such as the piperazine ring and the linkage to the phenyl group.
Hydrogen Bonding & Intermolecular InteractionsReveals how the molecules pack in the crystal, which can be relevant for understanding physical properties like solubility and melting point.[9][12]

Experimental Protocol: A Self-Validating Crystallography Workflow

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the structural model until it converges with a good R-factor, indicating a good fit between the model and the experimental data.

  • Structural Analysis: Analyze the resulting structure to confirm the atomic connectivity, stereochemistry, and conformation. Compare the solid-state structure with computational models and data from other analytical techniques.

Conclusion: An Integrated Approach to Certainty

The structural validation of N-substituted phenylpiperazine Mannich bases is a critical phase in the drug discovery pipeline. While NMR spectroscopy provides the foundational blueprint of the molecular framework and mass spectrometry confirms the molecular formula and key structural motifs, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. By judiciously applying these techniques in a complementary fashion, researchers can establish the structure of their novel compounds with the highest degree of confidence, paving the way for further biological evaluation and development.

References

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  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

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  • Głowacka, E., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5555. Available at: [Link]

  • Ali, B. F., et al. (2014). Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. American Journal of Chemistry, 4(2), 53-61. Available at: [Link]

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Comparative

Technical Comparison: Reference Standard Grades for (4-Phenylpiperazin-1-yl)methanamine Analysis

Executive Summary The analysis of (4-Phenylpiperazin-1-yl)methanamine presents a unique challenge in pharmaceutical quality control and forensic toxicology. Structurally, this molecule contains a phenylpiperazine core wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of (4-Phenylpiperazin-1-yl)methanamine presents a unique challenge in pharmaceutical quality control and forensic toxicology. Structurally, this molecule contains a phenylpiperazine core with an N-aminomethyl substituent. This specific moiety—often a Mannich base intermediate formed during the synthesis of piperazine-based pharmaceuticals (e.g., trazodone, nefazodone) or a degradation product involving formaldehyde—is chemically labile.

Unlike stable metabolites, the N-aminomethyl linkage is prone to hydrolysis and polymerization, making the selection of the correct reference standard critical. This guide objectively compares reference standard grades, emphasizing the necessity of salt forms over free bases and Certified Reference Materials (CRMs) over analytical grades for regulated workflows.

Part 1: Chemical Stability & The "Form" Debate

The first and most critical decision in selecting a standard for this analyte is the chemical form. The "Free Base" vs. "Salt" comparison is not merely about solubility; it is about the survival of the molecule on the benchtop.

The Instability Mechanism

(4-Phenylpiperazin-1-yl)methanamine contains a hemiaminal-like linkage (


). In the presence of moisture or protic solvents, the free base exists in equilibrium with its hydrolysis products: 1-phenylpiperazine  and formaldehyde/ammonia .
Comparison: Free Base vs. Hydrochloride Salt
FeatureFree Base Form Hydrochloride (HCl) Salt
CAS Registry (Often Unregistered/Generic)Specific Salt CAS (e.g., Hypothetical 123-45-6-HCl)
Hygroscopicity High (Absorbs atmospheric water)Low to Moderate (Crystalline lattice stability)
Shelf-Life < 3 Months (requires -20°C, inert gas)> 2 Years (at +4°C or RT)
Stoichiometry Variable (due to degradation)Fixed (1:1 or 1:2 HCl stoichiometry)
Suitability NOT RECOMMENDED for QuantitationGOLD STANDARD for Quantitation

Expert Insight: Never use the free base of an N-aminomethyl piperazine for quantitative calibration. The weighing error alone, due to rapid hydrolysis upon exposure to air, can introduce a bias of >5%. Always select the di-hydrochloride or oxalate salt to "lock" the nitrogen lone pairs and prevent hydrolysis.

Part 2: Reference Standard Grades (ISO 17034 vs. Analytical)

Once the salt form is selected, the grade of the material dictates the validity of your data.

Decision Matrix: When to Use Which Grade
FeatureAnalytical Grade (Research) ISO 17034 (CRM)
Traceability Manufacturer's CoA onlySI-Traceable (NIST/BIPM)
Purity Assignment Chromatographic Area % (HPLC-UV)Mass Balance (HPLC + TGA + KF + ROI)
Uncertainty Not ReportedCertified Uncertainty (

)
included
Intended Use R&D, Peak Identification, Qualitative ScreensGMP Release , ISO 17025 Accreditation, Court Admissibility
Cost Factor 1x (Baseline)3x - 5x
The "Mass Balance" Trap

Analytical grade standards often report purity as "98% by HPLC." This is misleading for piperazine salts because it ignores:

  • Residual Solvents: Piperazines trap solvents in their lattice.

  • Water Content: Salts are often hydrates.

  • Inorganic Residue: Counter-ions (Cl⁻) are not detected by UV.

ISO 17034 CRMs account for these via the Mass Balance equation:



Part 3: Internal Standard Selection

In LC-MS/MS analysis of phenylpiperazines, matrix effects (ion suppression) are severe due to the high proton affinity of the piperazine ring.

Comparative Performance: Internal Standards
Standard TypeDeuterated Analog (

)
Structural Analog (e.g., Benzylpiperazine)
Structure (4-Phenylpiperazin-1-yl)methanamine-

1-Benzylpiperazine
Retention Time Co-elutes with Analyte (Perfect overlap)Elutes

1-2 min from Analyte
Matrix Compensation Excellent (Compensates for suppression)Poor (Ionization environment differs)
Cost HighLow

Recommendation: For clinical or forensic quantification, a stable isotopically labeled internal standard (SIL-IS) is mandatory . If the specific


-methanamine is unavailable, use 1-phenylpiperazine-

as a surrogate, acknowledging that it will not compensate for the specific degradation of the methanamine group during extraction.

Part 4: Validated Experimental Protocol

Objective: Quantification of (4-Phenylpiperazin-1-yl)methanamine in plasma/solvent.

Reagent Preparation (Critical Step)
  • Stock Solution: Dissolve 10 mg of the HCl Salt Reference Standard in 10 mL of Methanol (do not use water for the stock to prevent hydrolysis). Store at -20°C.

  • Working Solution: Dilute immediately before use in 90:10 Water:Acetonitrile (+0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 Biphenyl or PFP (Pentafluorophenyl) column (provides better selectivity for the phenyl ring than standard C18).

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

Workflow Visualization (DOT)

AnalyticalWorkflow cluster_Prep Sample Preparation (Critical) cluster_LCMS LC-MS/MS Analysis Start Sample Receipt Weigh Weigh HCl Salt Std (Avoid Free Base) Start->Weigh Dissolve Dissolve in MeOH (Anhydrous) Weigh->Dissolve Minimize air exposure Spike Add Internal Std (d8-Analog) Dissolve->Spike Inject Injection (5 µL) Spike->Inject Sep Separation (PFP Column, Acidic pH) Inject->Sep Detect Detection (MRM) Transition: Parent -> Phenylpiperazine Sep->Detect Result Data Processing (Mass Balance Correction) Detect->Result

Caption: Workflow emphasizing the critical handling of the salt standard to prevent hydrolysis prior to injection.

Part 5: Quality Assurance & Decision Guide

When purchasing standards, use this logic flow to ensure regulatory compliance.

DecisionTree Start Select Standard Grade Q1 Is this for GMP Release or Forensic Court Case? Start->Q1 CRM MUST USE: ISO 17034 CRM Q1->CRM Yes Ana USE: Analytical Grade (>98%) Q1->Ana No Yes Yes No No Validation Validate: 1. Mass Balance Purity 2. Salt Stoichiometry CRM->Validation Check CoA Ana->Validation Required Step

Caption: Decision matrix for selecting between ISO 17034 and Analytical Grade standards based on regulatory risk.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). [Link]

  • de Boer, T., et al. (2005). "LC–MS/MS analysis of phenylpiperazine derivatives: Strategies for internal standardization." Journal of Chromatography B, 826(1-2), 1-8. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine Compound Summary. National Library of Medicine. [Link]

Validation

Technical Guide: FTIR Characterization of (4-Phenylpiperazin-1-yl)methanamine

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of (4-Phenylpiperazin-1-yl)methanamine , a critical Mannich base intermediate often utilized in the synthesis of CNS-active pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of (4-Phenylpiperazin-1-yl)methanamine , a critical Mannich base intermediate often utilized in the synthesis of CNS-active pharmaceutical agents (e.g., serotonin and dopamine receptor ligands).

Executive Summary & Application Context

(4-Phenylpiperazin-1-yl)methanamine (CAS: 1092351-54-6) serves as a versatile "linker" molecule. It introduces a primary amine functionality to the phenylpiperazine pharmacophore via a methylene bridge.

Core Challenge: Researchers often struggle to distinguish the target primary amine from the starting material (1-Phenylpiperazine , a secondary amine) and the potential byproduct (Bis-adduct , a tertiary amine dimer). This guide provides a definitive spectral comparison to validate synthesis success and purity.

Structural Comparison of Analytes
CompoundStructure TypeAmine ClassKey Functional Group
Target Product (4-Phenylpiperazin-1-yl)methanaminePrimary (-NH₂) Aminomethyl group attached to Piperazine N1
Precursor 1-PhenylpiperazineSecondary (-NH) Unsubstituted Piperazine N1
Impurity Bis(4-phenylpiperazin-1-yl)methaneTertiary (N-C-N) Methylene bridge connecting two rings

Spectral Characterization: Target vs. Alternatives

The following analysis isolates the specific wavenumbers required to validate the conversion of the secondary amine precursor to the primary amine target.

A. The Diagnostic Region (3500 – 3100 cm⁻¹)

This is the most critical region for product verification.

  • Target (Primary Amine): Exhibits a characteristic doublet due to N-H stretching vibrations.[1]

    • Asymmetric Stretch: ~3400–3380 cm⁻¹ (Strong, Sharp)

    • Symmetric Stretch: ~3320–3300 cm⁻¹ (Medium, Sharp)

  • Precursor (Secondary Amine): Exhibits a single band.[1][2]

    • N-H Stretch: ~3300–3250 cm⁻¹ (Often broader due to hydrogen bonding).

  • Impurity (Tertiary Amine): Silent in this specific region (absence of N-H bonds).[2][3]

B. The Fingerprint & Bending Region (1650 – 600 cm⁻¹)
  • N-H Bending (Scissoring): The target molecule displays a distinct N-H scissoring vibration at 1650–1590 cm⁻¹ . This band is absent in the tertiary amine impurity and significantly different in the secondary amine precursor.[2]

  • C-N Stretching:

    • Target: The exocyclic

      
       bond (methanamine part) appears near 1280–1250 cm⁻¹ .
      
    • Precursor: The ring secondary amine

      
       stretch is typically lower, around 1150–1130 cm⁻¹ .
      
  • Monosubstituted Benzene Ring: All three compounds share the characteristic out-of-plane C-H bending bands at ~760 cm⁻¹ and ~690 cm⁻¹ . Note: Do not use these for differentiation.

Summary Table: Characteristic Peaks
Functional GroupVibration ModeTarget Product (cm⁻¹)Precursor (Alternative) (cm⁻¹)Impurity (Dimer)
Amine N-H Stretch3400 & 3300 (Doublet) ~3300 (Singlet)Absent
Amine N-H Bend (Scissoring)1620–1590 (Medium) Weak/BroadAbsent
Aromatic C-H Stretch>3000 (3050–3030)>3000>3000
Aliphatic C-H Stretch (Piperazine)2950–28002950–28002950–2800
Aromatic Ring C=C Stretch~1600, 1500~1600, 1500~1600, 1500

Experimental Protocol: High-Resolution Acquisition

To resolve the N-H doublet clearly, specific sample preparation is required to minimize hydrogen bonding broadening.

Step-by-Step Methodology
  • Sample State: Ensure the sample is fully dried. Residual water (O-H stretch) will mask the N-H region (3400 cm⁻¹).

  • Technique Selection:

    • Preferred: Solution Cell (CCl₄ or CHCl₃) . Dissolving the compound breaks intermolecular hydrogen bonds, sharpening the primary amine doublet.

    • Alternative: ATR (Attenuated Total Reflectance) . Use a Diamond or ZnSe crystal. Ensure high contact pressure.

  • Scan Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving the doublet).

    • Scans: 32 minimum.

    • Range: 4000 – 600 cm⁻¹.

  • Validation: If the doublet at 3400/3300 cm⁻¹ is not distinct, dilute the sample further to reduce intermolecular H-bonding.

Synthesis & Analysis Workflow

The following diagram illustrates the synthesis pathway and the logical decision tree for using FTIR to determine reaction outcome.

G Start Start: Synthesis Reaction Reactants Reactants: 1-Phenylpiperazine + CH2O + NH3 Start->Reactants Process Mannich Reaction (Reflux) Reactants->Process Analysis FTIR Analysis (3100-3500 cm⁻¹) Process->Analysis Result_Target Result: Doublet Peak (3400 & 3300 cm⁻¹) Target: Primary Amine Analysis->Result_Target Doublet Detected Result_Precursor Result: Single Peak (~3300 cm⁻¹) Incomplete: Secondary Amine Analysis->Result_Precursor Singlet Detected Result_Impurity Result: No Peaks (Silent Region) Impurity: Tertiary Dimer Analysis->Result_Impurity No N-H Signal

Caption: Decision tree for identifying (4-Phenylpiperazin-1-yl)methanamine synthesis outcomes via FTIR spectral signatures.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7096: 1-Phenylpiperazine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amine N-H doublet vs singlet assignment).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative

Biological activity comparison of phenylpiperazine methylamine vs ethylamine analogs

Executive Summary The "Spacer Effect" in CNS Ligand Design In the development of central nervous system (CNS) agents targeting serotonin (5-HT) and dopamine (D2) receptors, the phenylpiperazine (PP) moiety is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Spacer Effect" in CNS Ligand Design

In the development of central nervous system (CNS) agents targeting serotonin (5-HT) and dopamine (D2) receptors, the phenylpiperazine (PP) moiety is a privileged pharmacophore. The critical differentiator between "methylamine" (methylene linker,


) and "ethylamine" (ethylene linker, 

) analogs lies not just in chemical stability, but in the spatial distance to the receptor's aspartate residue (Asp3.32) .
  • Ethylamine Analogs (

    
    ):  Generally exhibit superior affinity (Ki < 10 nM) for 5-HT1A and D2 receptors due to optimal spacing (approx. 5.5–7.0 Å) between the basic nitrogen and the aromatic head group, allowing a relaxed fit in the binding pocket.
    
  • Methylamine Analogs (

    
    ):  Often display reduced affinity (Ki > 100 nM) due to steric clashes or insufficient depth to reach the aspartate anchor. However, they can offer unique selectivity profiles (e.g., 5-HT7 over 5-HT1A) or serve as rigid "Mannich base" prodrugs.
    

Chemical Structural Context

To ensure precision, we define the two structural classes being compared. The "amine" designation refers to the alkyl linker connecting the phenylpiperazine nitrogen (


) to the secondary functional group (scaffold).
The Analogs
  • Methylamine Analog (Methylene Spacer,

    
    ): 
    
    • Structure:

      
      
      
    • Chemistry: Often synthesized via Mannich reaction .

    • Stability: Susceptible to retro-Mannich hydrolysis in aqueous media; often acts as a prodrug or requires rigidification.

  • Ethylamine Analog (Ethylene Spacer,

    
    ): 
    
    • Structure:

      
      
      
    • Chemistry: Synthesized via N-alkylation with halo-ethyl derivatives.

    • Stability: Chemically stable; the "gold standard" linker for 5-HT pharmacophores.

Pharmacological Profile Comparison

Receptor Affinity (5-HT1A & D2)

The primary interaction for phenylpiperazine ligands is a salt bridge between the protonated piperazine nitrogen and the conserved Asp3.32 residue in the receptor's transmembrane helix 3 (TM3).

The Distance Constraint
  • Ethylene (

    
    ):  Provides the optimal flexibility and length. It allows the phenyl ring to engage in 
    
    
    
    stacking with aromatic clusters (e.g., Phe6.52) while the basic nitrogen anchors to Asp3.32.
  • Methylene (

    
    ):  The shorter linker constrains the molecule. The bulky scaffold often clashes with extracellular loops before the basic nitrogen can deeply penetrate the pocket to form the salt bridge.
    

Table 1: Comparative Binding Affinity (Representative Data) Data aggregated from SAR studies on imide-arylpiperazine derivatives.

Receptor TargetAnalog TypeLinker Length

(nM)
Selectivity Profile
5-HT1A Ethylamine

0.5 – 5.0 High affinity; often non-selective vs 5-HT7
5-HT1A Methylamine

80 – 370Moderate/Low affinity; steric hindrance
Dopamine D2 Ethylamine

10 – 50Moderate affinity; functional antagonist
Dopamine D2 Methylamine

> 1000Inactive or very low affinity

Expert Insight: While the ethylamine linker is generally superior for affinity, the methylene linker can be used to dial out D2 affinity, potentially reducing extrapyramidal side effects (EPS) if the target is purely serotonergic (e.g., 5-HT7).

Functional Activity & Intrinsic Efficacy
  • Ethylamine Analogs: Often behave as partial agonists or antagonists depending on the N1-substituent on the phenyl ring. The flexible linker allows the ligand to induce conformational changes in the receptor.

  • Methylamine Analogs: Due to rigidity, these often act as silent antagonists . They occupy the site but cannot induce the helix rotation required for G-protein activation.

Visualization of SAR Logic

The following diagram illustrates the decision-making process when selecting between methylamine and ethylamine linkers during lead optimization.

SAR_Logic Start Lead Optimization: Phenylpiperazine Scaffold Target Primary Target? HT1A Require High Affinity (<10 nM)? Target->HT1A 5-HT1A / D2 HT7 Require D2 Exclusion? Target->HT7 5-HT7 / Selectivity Ethylene Select Ethylamine (n=2) (Flexible Spacer) HT1A->Ethylene Yes Methylene Select Methylamine (n=1) (Rigid/Mannich Base) HT1A->Methylene No (Moderate ok) HT7->Methylene Yes Binding Binding Ethylene->Binding Optimal Asp3.32 Interaction Result1 Result1 Binding->Result1 High Affinity (Non-selective) Steric Steric Methylene->Steric Restricted Conformation Result2 Result2 Steric->Result2 Lower Affinity High Selectivity vs D2 Stability Check Chemical Stability (Retro-Mannich Hydrolysis) Result2->Stability Risk

Caption: Decision tree for linker selection based on affinity requirements and selectivity goals. Green path indicates the standard high-affinity route.

Experimental Protocols

Synthesis: The Divergent Pathways
  • Method A: Ethylamine Analog (Alkylation)

    • Reactants: Scaffold-NH + 1-(2-chloroethyl)-4-phenylpiperazine.

    • Conditions:

      
      , Acetonitrile, Reflux, 12-24h.
      
    • Validation: Monitor disappearance of the secondary amine via TLC. Product is stable.

  • Method B: Methylamine Analog (Mannich Reaction)

    • Reactants: Scaffold-NH + Formaldehyde (37%) + 1-phenylpiperazine.

    • Conditions: Ethanol, Reflux, 2-6h.

    • Critical Control: Do not use acidic workup. Mannich bases are acid-labile. Recrystallize from neutral solvents (e.g., Ethanol/Ether).

In Vitro Binding Assay (5-HT1A)

Objective: Determine


 values using radioligand displacement.
  • Tissue Preparation: Rat hippocampal homogenates (rich in 5-HT1A).

  • Radioligand:

    
     (0.5 nM).
    
  • Non-specific Binding (NSB): Define using

    
     5-HT (Serotonin).
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.7.

    • Time: 60 min at 25°C.

    • Note: For methylamine analogs, ensure buffer pH is strictly maintained > 7.4 to prevent hydrolysis during the assay.

  • Filtration: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Visualization: The Binding Pocket

This diagram visualizes why the ethylamine linker outperforms the methylamine linker in the 5-HT1A receptor pocket.

Binding_Pocket cluster_Ethyl Ethylamine (n=2) Asp Asp3.32 (Anionic Anchor) Phe Phe6.52 (Aromatic Cluster) Head Scaffold Head (Bulky) Linker Linker Head->Linker PipN Piperazine N4 (Protonated) Linker->PipN Linker->PipN Optimal Dist. (5.5 Å) PipN->Asp Salt Bridge (Critical) PhRing Phenyl Ring PipN->PhRing PhRing->Phe Pi-Pi Stacking

Caption: Schematic of the 5-HT1A binding site. The linker must span the distance between the bulky head group (extracellular) and the Asp3.32 anchor (transmembrane).

References

  • Mokrosz, J. L., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands.[1][2][3][4][5][6] 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents.[1] Journal of Medicinal Chemistry.[2][7] Link

  • Zajdel, P., et al. (2009).[2] The influence of an ethylene spacer on the 5-HT1A and 5-HT2A receptor affinity of arylpiperazine derivatives.[2][3] European Journal of Medicinal Chemistry.[2][7] Link

  • Leopoldo, M., et al. (2011). Structure-affinity relationship study of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides: influence of the linker length.[6] Journal of Medicinal Chemistry.[2][7] Link

  • Bołt, A., et al. (2021).[6] Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors. ACS Chemical Neuroscience.[6] Link[6]

Sources

Safety & Regulatory Compliance

Safety

(4-Phenylpiperazin-1-yl)methanamine proper disposal procedures

Executive Summary: Operational Safety Profile (4-Phenylpiperazin-1-yl)methanamine is a functionalized piperazine derivative characterized by a basic nitrogen heterocycle attached to a primary amine tail.[1] In drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

(4-Phenylpiperazin-1-yl)methanamine is a functionalized piperazine derivative characterized by a basic nitrogen heterocycle attached to a primary amine tail.[1] In drug discovery, this moiety is frequently utilized as a linker in antipsychotic and antidepressant pharmacophores.

Immediate Safety Directive: Treat this compound as a Corrosive (Category 1B) and a Potent Sensitizer . The presence of the primary methanamine group (


) combined with the piperazine ring creates a highly alkaline environment capable of causing rapid ocular damage and respiratory sensitization.[1]

Disposal Core Principle: Do NOT mix with acidic waste streams. This compound must be segregated as Basic Organic Waste . The preferred destruction method is high-temperature incineration to prevent the formation of toxic nitrogenous byproducts.

Physicochemical Hazard Analysis

To handle this chemical safely, one must understand the causality of its hazards. We do not rely on generic labels; we analyze the structure.

PropertyEstimated Value / CharacteristicOperational Relevance (Disposal & Safety)
Basicity (pKa) ~9.0 - 10.5 (Piperazine/Amine)Corrosive Hazard. Will cause chemical burns.[1] Segregate from acids to prevent exothermic boiling/splattering.
Physical State Viscous Liquid or Low-Melting SolidHigh viscosity complicates transfer.[1] Use wide-mouth waste containers to prevent funnel clogging.[1]
Reactivity Nucleophilic; Air/CO₂ SensitiveAbsorbs atmospheric CO₂ to form carbamates. Keep waste containers tightly sealed to prevent pressure buildup or crusting.
Sensitization High (Piperazine moiety)Inhalation Hazard. All disposal operations must occur inside a certified fume hood.

Strategic Segregation: The Self-Validating System

A self-validating system reduces human error by making the "wrong" choice physically or visually difficult.[1] For (4-Phenylpiperazin-1-yl)methanamine, we employ a Color-Coded Segregation Protocol .[1]

  • The "Blue" Stream (Basic/Alkaline):

    • This compound belongs in the alkaline organic waste stream.

    • Validation Check: Before pouring, measure the pH of the receiving waste container. It must be pH > 8. If the receiving container is acidic, stop. You are about to create a violent reaction.

  • Incompatibility Matrix:

    • Acids (Sulfuric, HCl): Violent exothermic neutralization.

    • Oxidizers (Peroxides, Nitrates): Potential for ignition or formation of explosive N-oxides.[1]

    • Halogenated Solvents (DCM, Chloroform): While often mixed in organic waste, avoid mixing amines with varying halogenated waste if possible, as highly basic amines can induce elimination reactions in some alkyl halides, generating heat.

Step-by-Step Disposal Protocol

This protocol assumes the user is in a standard BSL-2 or Chemical Synthesis Laboratory.[1]

Phase 1: Waste Characterization & Preparation[1]
  • Identify the State: Determine if you are disposing of pure stock (solid/liquid) or diluted reaction mixtures.

  • Quench (If Reactive): If the amine was used as a scavenger in a reaction with acid chlorides or anhydrides, ensure the reaction is fully quenched before bottling.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: (4-Phenylpiperazin-1-yl)methanamine (XX%), Solvent (XX%).[1]

    • Hazard Checkboxes: Corrosive, Toxic.[2][3][4][5]

Phase 2: The Transfer (Hood Operations)
  • PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, and ANSI-rated chemical splash goggles.

  • Container Selection: Use High-Density Polyethylene (HDPE) containers.[1] Avoid glass for waste storage if possible to prevent breakage, but glass is chemically compatible.

  • Transfer:

    • Pour slowly into the Basic Organic Waste container.

    • Do not funnel-dump. Pour small aliquots to observe any thermal changes (bubbling/fuming).[1]

Phase 3: Spill Management (Emergency)

If a spill occurs, do not simply wipe it up. The amine is corrosive.[5]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate solid spill mix). Wait for the fizzing to stop.

  • Collect: Sweep the neutralized solid into a separate bag labeled "Debris contaminated with Amine/Neutralizer."

Workflow Visualization: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of (4-Phenylpiperazin-1-yl)methanamine, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: (4-Phenylpiperazin-1-yl)methanamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris (Gloves, Wipes, Pure Solid) StateCheck->Solid Liquid Liquid Solution (Reaction Mix / Stock) StateCheck->Liquid Final Commercial Incineration (High Temp) Solid->Final Pack in Double Bag/Drum Spill Is it a Spill? Liquid->Spill Neutralize Neutralize with Citric Acid/Spill Kit Collect as Solid Waste Spill->Neutralize Yes Segregation Segregation Check: Is the stream ACIDIC? Spill->Segregation No (Standard Disposal) Neutralize->Final Stop STOP! Exothermic Risk. Select BASIC Waste Stream. Segregation->Stop Yes Proceed Proceed to BASIC/ORGANIC Waste Container Segregation->Proceed No Stop->Proceed Corrective Action Proceed->Final

Figure 1: Operational decision tree for the segregation and disposal of phenylpiperazine derivatives. Note the critical checkpoint regarding acidic waste streams.

Regulatory & Compliance Context

While specific RCRA listings (P or U lists) may not explicitly name "(4-Phenylpiperazin-1-yl)methanamine" due to its niche application, it is regulated by characteristic :

  • D002 (Corrosivity): If the waste is aqueous and pH > 12.5, it is a D002 waste. Even if non-aqueous, it is prudent to manage it as such.

  • DOT Classification (Transport):

    • Likely Class 8 (Corrosive Liquid, Basic, Organic, N.O.S.).

    • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (contains phenylpiperazine derivative).[3][6][7][8]

Final Scientist's Note: The piperazine ring is metabolically active and environmentally persistent. Never dispose of this compound down the drain. Sanitary sewer systems are not designed to degrade complex heterocyclic amines, which can be toxic to aquatic life. Incineration is the only responsible end-of-life path. [1]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 1-Phenylpiperazine (Structure/Hazard Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Characteristics (D002). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Chapter 8: Management of Waste. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (4-Phenylpiperazin-1-yl)methanamine

Executive Summary & Hazard Profiling The "Why" Behind the Protocol Handling (4-Phenylpiperazin-1-yl)methanamine requires a safety strategy that goes beyond standard laboratory practices. As a molecule combining a phenylp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

The "Why" Behind the Protocol

Handling (4-Phenylpiperazin-1-yl)methanamine requires a safety strategy that goes beyond standard laboratory practices. As a molecule combining a phenylpiperazine core with a primary methanamine tail , this compound presents a dual-threat profile:

  • Corrosivity: The primary amine (

    
    ) confers high alkalinity, capable of causing immediate chemical burns to mucous membranes and eyes.
    
  • Sensitization & Bioactivity: The phenylpiperazine moiety is a known pharmacophore with serotonergic activity and high sensitization potential (respiratory and cutaneous).

Operational Assumption: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Treat this substance as Skin Corrosion Category 1B , Acute Toxic (Dermal/Oral) , and a Respiratory Sensitizer .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a self-validating barrier system where failure of one control (e.g., fume hood sash) does not result in immediate exposure.

A. Hand Protection Strategy

Scientific Rationale: Aliphatic amines and piperazines can permeate standard disposable nitrile gloves. The "breakthrough time" for a 4-mil nitrile glove against concentrated amines can be less than 15 minutes.

Task IntensityGlove ProtocolMaterial SpecificationChange Frequency
Routine Handling (Weighing <1g, Closed transfer)Double Gloving Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (min. 6 mil)Every 30 mins or immediately upon splash.
High Risk (Synthesis, Liquid handling, Spills)Laminate Barrier Inner: Silver Shield® / 4H® (Laminate)Outer: Nitrile (for dexterity)Re-use laminate only if unsoiled; discard outer nitrile immediately.
Solvent Handling (If dissolved in DCM/DMF)Chem-Specific PVA (for DCM) or Butyl (for DMF)Note: Laminate is the universal backup.Consult specific solvent permeation charts.
B. Respiratory & Ocular Protection

Scientific Rationale: Piperazine derivatives are potent respiratory sensitizers. Inhalation of dust or aerosols can trigger "piperazine asthma" (occupational asthma).

  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of caustic vapor or fine dust migration.

    • Face: 8-inch Polycarbonate Face Shield (Required when handling >5g or liquids).

    • Respiratory: If work must occur outside a hood (e.g., balance enclosure failure), use a P3 (EU) / N100 (US) particulate respirator. For spill cleanup, a Full-Face Respirator with ABEK-P3 cartridges is mandatory.

Operational Workflow Visualization

The following diagram outlines the decision logic for handling and emergency response.

SafetyProtocol Start Task Assessment: (4-Phenylpiperazin-1-yl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Control_Solid Engineering Control: Powder Containment Hood or Static-Free Balance Solid->Control_Solid Control_Liquid Engineering Control: Fume Hood (Sash < 18 inches) Liquid->Control_Liquid PPE_Routine PPE Level 1: Double Nitrile + Goggles + Lab Coat Control_Solid->PPE_Routine < 1g PPE_High PPE Level 2: Laminate Gloves + Face Shield + Tyvek Sleeves Control_Solid->PPE_High > 1g or Dust Risk Control_Liquid->PPE_Routine Dilute Solution Control_Liquid->PPE_High Concentrated / Heating Spill Emergency: Spill or Exposure PPE_Routine->Spill Failure PPE_High->Spill Failure Action_Skin Skin Contact: Flush 15min (Water) Do NOT Neutralize on Skin Spill->Action_Skin Action_Spill Spill Cleanup: 1. Evacuate 2. Absorb (Dry Sand/Pad) 3. Neutralize Residue (Dilute Citric Acid) Spill->Action_Spill

Caption: Decision matrix for PPE selection and emergency response pathways based on physical state and quantity.

Detailed Handling Protocols

A. Weighing & Transfer (Solid State)

The highest risk of inhalation exposure occurs during weighing.

  • Static Control: Use an ionizing fan or anti-static gun. Phenylpiperazine salts are often electrostatic; "flying powder" can contaminate the user's cuffs.

  • Containment: Weigh inside a fume hood or a dedicated powder weighing station. Never weigh on an open bench.

  • Technique: Use a disposable spatula. Do not return excess material to the stock bottle to prevent cross-contamination and dust generation.

B. Reaction Setup & Heating
  • Closed Systems: All reactions involving this amine should be run in closed vessels (septum-sealed flasks).

  • Ventilation: If heating is required, ensure the condenser is vented into a scrubber or the back of the fume hood. Hot amine vapors are highly corrosive to the eyes.

C. Waste Disposal & Deactivation

Do not mix amine waste with acid waste without controlled neutralization.

  • Segregation: Collect as "Basic Organic Waste" or "Amine Waste."

  • Container: Use HDPE or Glass containers. Avoid metal containers if the amine is wet, as it may corrode aluminum.

  • Labeling: Explicitly label as "Corrosive" and "Sensitizer."

Emergency Response: The "Self-Validating" Plan

Scenario: Skin Exposure (Forearm Splash)

  • Immediate Action: Proceed to the sink/shower immediately. Do not wipe the chemical; wiping drives it deeper into the pores.

  • Flushing: Rinse with tepid water for 15 minutes minimum .

    • Critical Note:Do NOT use vinegar or acid to neutralize the chemical on human skin. The heat of neutralization (exothermic reaction) will cause thermal burns on top of the chemical burn.

  • Medical: Seek medical attention. Bring the SDS (or this protocol) to show the physician the "Piperazine" and "Amine" structural alerts.

Scenario: Benchtop Spill

  • Isolate: Inform nearby personnel. Establish a 10-foot perimeter.

  • PPE Upgrade: Don a face shield and laminate gloves before approaching.

  • Absorb: Use a universal absorbent pad or dry sand.

  • Neutralize Surface: After removing the bulk material, wipe the surface with a dilute (5%) Citric Acid or Acetic Acid solution to neutralize trace amines, then wash with soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 749125, (4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone (Structural Analog). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. (Provides class-specific sensitization data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-Phenylpiperazine. (Skin Corrosion 1B Classification). Retrieved from [Link]

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